1-Boc-4-(2-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIZVUOLBRDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620332 | |
| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170017-73-9 | |
| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-(2-nitrophenyl)piperazine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(2-nitrophenyl)piperazine, with the CAS Number 170017-73-9, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 2-nitrophenyl moiety, makes it a versatile intermediate in medicinal chemistry. The presence of the nitro group allows for further chemical modifications, such as reduction to an amino group, which opens avenues for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important synthetic intermediate.
Chemical Properties and Data
This compound is a stable solid at room temperature. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 170017-73-9 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of 1-Boc-piperazine with an activated 2-nitro-substituted benzene ring.
General Experimental Protocol
A common synthetic route involves the reaction of 1-Boc-piperazine with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base.
Materials:
-
1-Boc-piperazine
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent, add the base (1.5-2.0 equivalents).
-
To this stirred mixture, add the 2-nitro-halobenzene (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
dot
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperazine ring protons, and the protons of the 2-nitrophenyl group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc (tert-butyl) | ~1.4-1.5 | Singlet |
| Piperazine (CH₂) adjacent to Boc-N | ~3.5-3.7 | Triplet or Multiplet |
| Piperazine (CH₂) adjacent to Aryl-N | ~3.1-3.3 | Triplet or Multiplet |
| Aromatic (Nitrophenyl) | ~7.0-8.0 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbons of the Boc group, the piperazine ring, and the 2-nitrophenyl group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Boc (C=O) | ~154 |
| Boc (C(CH₃)₃) | ~80 |
| Piperazine (C) adjacent to Boc-N | ~40-45 |
| Piperazine (C) adjacent to Aryl-N | ~50-55 |
| Aromatic (C) | ~120-150 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Boc carbamate) | ~1690-1700 |
| N-O (Nitro group) | ~1520 (asymmetric) and ~1350 (symmetric) |
| C-H (aliphatic) | ~2850-3000 |
| C-H (aromatic) | ~3000-3100 |
| C-N | ~1160-1250 |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the protonated molecular ion [M+H]⁺ at m/z 308.16.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities.
Precursor for Biologically Active Compounds
The primary application of this compound is as a precursor for the synthesis of various derivatives. The 2-nitro group can be readily reduced to a 2-amino group, which can then be further functionalized. This allows for the introduction of a wide variety of substituents, leading to the generation of large chemical libraries for high-throughput screening.
dot
Caption: Role as a versatile synthetic intermediate.
Potential as a Scaffold for Enzyme Inhibitors
Derivatives of nitrophenylpiperazine have been explored as potential enzyme inhibitors. For instance, some nitrophenylpiperazine derivatives have been investigated for their tyrosinase inhibitory activity, which is relevant for conditions involving hyperpigmentation.[3]
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of novel compounds with a wide range of potential biological activities. The data and protocols presented in this guide provide a valuable resource for researchers working with this important chemical entity.
References
In-Depth Technical Guide: Physicochemical Properties of CAS Number 170017-73-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 170017-73-9, which is tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity
The compound associated with CAS number 170017-73-9 is tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate .
-
IUPAC Name: tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
-
Synonyms: 1-Boc-4-(2-nitrophenyl)piperazine
-
Molecular Formula: C₁₅H₂₁N₃O₄
-
Molecular Weight: 307.35 g/mol
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 453.5 ± 45.0 °C (Predicted) | |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Not available | |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]
-
Observation and Recording: The temperature at which the first signs of melting are observed (T₁) and the temperature at which the last solid particle melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2]
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification, formulation, and biological studies.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is agitated. The solubility is determined by observing whether the solute dissolves completely.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Procedure: Approximately 10-20 mg of the compound is placed in a test tube.[4] 1 mL of the selected solvent is added.[4] The test tube is sealed and agitated vigorously for 1-2 minutes using a vortex mixer or by hand.[4] The mixture is then allowed to stand, and visual inspection is used to determine if the solid has dissolved.[5] Observations are recorded as soluble, partially soluble, or insoluble.[5]
Procedure for Quantitative Solubility:
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Synthesis Workflow
While a specific, detailed synthesis protocol for CAS 170017-73-9 is not widely published, a common and logical synthetic route for N-arylpiperazines involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The following diagram illustrates a plausible synthetic workflow.
Caption: Plausible synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information detailing the specific biological activity or associated signaling pathways for tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. This compound is primarily available as a chemical intermediate for synthesis. Researchers investigating this molecule would need to conduct in vitro and in vivo studies to determine its pharmacological profile.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling solid organic chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The work should be conducted in a well-ventilated area or a fume hood.
References
- 1. tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 154590-34-8 [sigmaaldrich.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. saltise.ca [saltise.ca]
An In-depth Technical Guide on the Biological Significance of 1-Boc-4-(2-nitrophenyl)piperazine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While direct studies on the mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine are not extensively available in the public domain, this guide elucidates its role as a crucial synthetic intermediate and explores the well-documented biological activities of the broader nitrophenylpiperazine class of compounds. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenyl group. The Boc group provides a stable yet easily removable protection for one of the piperazine nitrogens, allowing for selective chemical modifications at the other nitrogen. This structural characteristic makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]
Role as a Synthetic Intermediate
The primary utility of this compound in medicinal chemistry lies in its function as a building block for the synthesis of a variety of pharmaceutical compounds.[1][3] The presence of the nitro group on the phenyl ring and the Boc-protected piperazine moiety allows for a range of chemical transformations, including:
-
Reduction of the nitro group: The nitro group can be reduced to an amine, which can then participate in various coupling reactions to introduce new functional groups.[4][5]
-
Deprotection of the Boc group: The Boc group can be removed under acidic conditions, revealing a secondary amine that is available for further functionalization.[1]
-
Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution on the phenyl ring.
These synthetic routes are fundamental in the construction of drug candidates targeting a wide array of biological targets.
The general synthesis of piperazine-containing compounds often involves multi-step reactions. A representative synthetic workflow is depicted below.
Caption: A generalized workflow for the synthesis of piperazine derivatives.
Biological Activities of Nitrophenylpiperazine Derivatives
While the specific biological activity of this compound is not well-characterized, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of pharmacological effects. The piperazine moiety is a common scaffold in many biologically active compounds.[6]
Several studies have demonstrated that piperazine derivatives exhibit significant antimicrobial and antifungal properties.[4][5] These compounds have been tested against various strains of bacteria and fungi, showing promise as potential new anti-infective agents. The mechanism of action in these contexts is often related to the disruption of microbial cell membranes or interference with essential cellular processes.
Piperazine derivatives are well-known for their effects on the central nervous system. They can act as ligands for various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[7] This interaction can lead to a range of effects, from stimulant to antidepressant and antipsychotic activities. The specific activity is highly dependent on the nature and position of the substituents on the piperazine and phenyl rings.
The parent compound, piperazine, has a long history of use as an anthelmintic agent.[8][9] Its mechanism of action involves agonizing the γ-aminobutyric acid (GABA) receptors in nematodes.[10] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm and its subsequent expulsion from the host.[10] While not directly studied for this compound, this mode of action is a key characteristic of the piperazine pharmacophore.
Recent research has explored nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[11] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. One study identified a derivative with an indole moiety that exhibited significant tyrosinase inhibitory effects through a mixed-inhibition mechanism.[11]
Quantitative Data on Related Compounds
Quantitative data on the biological activity of this compound is not available. However, for context, the table below summarizes the inhibitory activity of a related nitrophenylpiperazine derivative against tyrosinase.
| Compound | Target | IC50 (µM) | Inhibition Type |
| 4l (indole derivative) | Tyrosinase | 72.55 | Mixed |
Data from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors.[11]
Experimental Protocols
Detailed experimental protocols for determining the mechanism of action of this compound are not available due to the lack of specific studies. However, a general protocol for assessing tyrosinase inhibitory activity, as described for related compounds, is provided below.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (substrate) are prepared in a phosphate buffer (pH 6.8).
-
Assay Mixture: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the tyrosinase solution for a set period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to the enzyme-inhibitor mixture.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.[11]
Signaling Pathways of Related Piperazine Compounds
The signaling pathway for the anthelmintic action of piperazine at the nematode neuromuscular junction is well-established and serves as a model for the potential action of its derivatives.
References
- 1. Buy 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine [smolecule.com]
- 2. 1-Boc-4-(3-Nitrobenzyl)piperazine [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine from Piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Boc-4-(2-nitrophenyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the mono-protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the arylation of the second nitrogen atom. Two primary methodologies for the arylation step are presented: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide provides detailed experimental protocols, quantitative data, and a logical workflow to aid in the successful synthesis of the target compound.
Overview of the Synthetic Strategy
The synthesis of this compound begins with the selective protection of one of the nitrogen atoms of piperazine. This is crucial to prevent undesired side reactions and to direct the subsequent arylation to the desired position. The most common and effective method for this mono-protection is the use of di-tert-butyl dicarbonate (Boc)₂O.
Once 1-Boc-piperazine is obtained, the second nitrogen atom is arylated with a 2-nitrophenyl group. This can be achieved through two robust methods:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 1-Boc-piperazine with an electron-deficient aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic attack by the piperazine nitrogen.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of the C-N bond between 1-Boc-piperazine and a 2-nitrophenyl halide (typically a bromide or iodide).
The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scalability.
Experimental Protocols
Step 1: Synthesis of 1-Boc-piperazine
This initial step focuses on the mono-protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Two alternative protocols are provided for the arylation step.
Materials:
-
1-Boc-piperazine
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in DMF or DMSO, add the 2-nitrophenyl halide (1.0-1.2 equivalents) and a base such as potassium carbonate or triethylamine (2.0 equivalents).[1]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]
Materials:
-
1-Boc-piperazine
-
2-Bromonitrobenzene or 2-Iodonitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 equivalents).
-
Add the 2-nitrophenyl halide (1.0 equivalent) and 1-Boc-piperazine (1.1-1.2 equivalents).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound. Note that yields are dependent on specific reaction conditions and purification methods.
Table 1: Reaction Parameters for the Synthesis of 1-Boc-piperazine
| Parameter | Value |
| Piperazine (equiv.) | 1.0 |
| (Boc)₂O (equiv.) | 1.0 - 1.1 |
| Base | Triethylamine (2.2 equiv.) |
| Solvent | DCM or THF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 80 - 95% |
Table 2: Comparison of Arylation Methods for this compound
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Aryl Halide | 1-Fluoro/Chloro-2-nitrobenzene | 2-Bromo/Iodo-nitrobenzene |
| Reagents | Base (K₂CO₃, Et₃N) | Pd Catalyst, Ligand, Base |
| Solvent | DMF, DMSO | Toluene, Dioxane |
| Temperature | 80 - 100 °C | 80 - 110 °C |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Typical Yield | 70 - 90% | 75 - 95% |
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction mechanisms for SₙAr and Buchwald-Hartwig amination pathways.
References
Navigating the Solubility Landscape of 1-Boc-4-(2-nitrophenyl)piperazine: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is paramount for successful synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility profile of 1-Boc-4-(2-nitrophenyl)piperazine in common organic solvents, drawing upon available data for structurally related compounds and established principles of organic chemistry.
Estimated Solubility Profile
Based on the solubility of analogous compounds and the physicochemical properties of its constituent functional groups, the following table summarizes the expected qualitative solubility of this compound.
| Solvent Family | Common Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polar C-Cl bonds and the overall molecular structure are well-suited to dissolve the compound. A related compound, 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine, is known to be soluble in dichloromethane.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent capable of dissolving a wide range of compounds. Diethyl ether, being less polar, might show slightly lower solubility. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate is a moderately polar solvent. N-Boc-piperazine, a parent structure, is soluble in ethyl acetate.[2] |
| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The ability of alcohols to hydrogen bond may facilitate the dissolution of the piperazine and nitro functionalities. Both 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine and N-Boc-piperazine are soluble in ethanol.[1][2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide array of organic molecules. N-Boc-piperazine is soluble in DMSO.[2] |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | The nonpolar nature of toluene may limit its ability to effectively solvate the more polar regions of the molecule. |
| Nonpolar Hydrocarbons | Hexane, Heptane | Low | The significant polarity imparted by the piperazine and nitrophenyl groups will likely result in poor solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The presence of the large, hydrophobic Boc group and the aromatic ring is expected to render the compound insoluble in water.[3] The parent piperazine is freely soluble in water, but the Boc-protection dramatically alters this property.[4][5] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol for small-scale solubility testing is recommended. This method is designed to efficiently determine suitable solvents using a minimal amount of the target compound.[3]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Dichloromethane, Methanol, Acetone, Ethyl Acetate, Toluene, DMF, DMSO, etc.)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath
Procedure:
-
Preparation: Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the vial.
-
Initial Mixing: Vortex the vial for 30 seconds and visually inspect for dissolution.
-
Sonication: If the compound has not fully dissolved, place the vial in a water bath sonicator for 5 minutes and observe again.
-
Heating: If undissolved solid remains, gently heat the vial to a controlled temperature (e.g., 40°C) for 5 minutes and check for dissolution.
-
Observation and Recording:
-
If the compound dissolves completely, record the solvent and the approximate concentration. Additional compound can be added incrementally to determine the saturation point.
-
If the compound does not dissolve, document this observation and proceed to the next solvent.
-
-
Systematic Testing: Repeat steps 1-6 for each selected organic solvent.
-
Documentation: Meticulously record all observations, including the solvent used, the amount of compound and solvent, the conditions applied (vortexing, sonication, heating), and the degree of solubility (e.g., freely soluble, sparingly soluble, insoluble).
Logical Workflow for Solubility Assessment
The process of determining the solubility of a compound like this compound can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates a logical progression for solubility testing.
Caption: A flowchart illustrating the systematic workflow for small-scale solubility testing of an organic compound.
References
An In-depth Technical Guide to the Chemical Structure Elucidation of 1-Boc-4-(2-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in synthetic organic chemistry. The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .[1] The structure consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a 2-nitrophenyl group at the other.
Spectroscopic Data
The structural confirmation of this compound is achieved through the combined analysis of various spectroscopic techniques. The quantitative data are summarized below.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 - 6.69 | m | 4H | Ar-H of nitrophenyl |
| 3.84 - 3.65 | br d | 4H | 2x CH₂ of piperazine (adjacent to Boc) |
| 3.12 - 3.05 | t | 4H | 2x CH₂ of piperazine (adjacent to Ar) |
| 1.49 | s | 9H | t-Butyl (Boc) |
Data adapted from a study on N-Boc piperazine derived mono-mannich bases.[2]
Table 2: ¹³C NMR Spectroscopic Data
Specific ¹³C NMR data for this compound was not explicitly found in the search results. The following are expected chemical shift ranges based on related structures.
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (Boc) |
| ~140-150 | Ar-C (C-NO₂) |
| ~115-135 | Ar-C |
| ~80 | C(CH₃)₃ (Boc) |
| ~50-55 | CH₂ (piperazine) |
| ~40-45 | CH₂ (piperazine) |
| ~28 | C(CH₃)₃ (Boc) |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |
| 3081 & 3021 | Ar C-H stretch |
| 2975 & 2932 | Alkyl C-H stretch |
| 1690 - 1700 (expected) | C=O stretch (Boc) |
| 1520 & 1340 (expected) | N-O stretch (NO₂) |
| 1302 & 1276 | Ar C-N stretch |
Data adapted from a study on N-Boc piperazine derived mono-mannich bases.[2]
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 308.1 | [M+H]⁺ |
Calculated for C₁₅H₂₂N₃O₄⁺
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3] The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[3][4]
-
Instrumentation: ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.[2]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., KBr), and allowing the solvent to evaporate.[5]
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.[6] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7] This solution is then further diluted.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.[8]
-
Data Acquisition: The sample solution is introduced into the ion source where molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[9][10]
-
Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound.
Visualizations
Diagram 1: Workflow for Structure Elucidation
Caption: A logical workflow for the structure elucidation of a target compound.
Diagram 2: Chemical Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Conclusion
The collective data from ¹H NMR, FT-IR, and Mass Spectrometry provides a consistent and unambiguous confirmation of the chemical structure of this compound. The proton NMR spectrum clearly indicates the presence of the Boc protecting group, the piperazine ring protons, and the substituted aromatic ring. FT-IR spectroscopy confirms the key functional groups, including the carbonyl of the Boc group and the nitro group. Finally, mass spectrometry verifies the molecular weight of the compound. This comprehensive analytical approach is fundamental in synthetic chemistry for the verification of intermediates and final products.
References
- 1. 1-BOC-4-(2-硝基苯基)哌嗪 | 170017-73-9 [m.chemicalbook.com]
- 2. jgtps.com [jgtps.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule primarily relies on the formation of a carbon-nitrogen bond between a protected piperazine ring and a nitrophenyl group. Two predominant synthetic strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will detail the requisite starting materials for each pathway, provide experimental protocols for the synthesis of the key intermediate 1-Boc-piperazine, and present the reaction schemes for the final product formation.
Core Starting Materials
The synthesis of this compound fundamentally requires two key building blocks: the protected piperazine moiety and an activated nitrophenyl electrophile.
1. 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This is the nucleophilic component in the reaction. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it deactivates one of the nitrogen atoms of the piperazine ring, preventing undesired side reactions and allowing for mono-arylation.
2. 2-Halonitrobenzene Derivatives: This is the electrophilic component. The choice of the halogen atom on the nitrobenzene ring is critical and dictates the most suitable reaction pathway.
- For Nucleophilic Aromatic Substitution (SNAr) , highly activated aryl halides are required. Therefore, 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene are the preferred starting materials. The strong electron-withdrawing effect of the nitro group facilitates the addition-elimination mechanism of the SNAr reaction.
- For Buchwald-Hartwig Amination , less reactive aryl halides can be employed. Typically, 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene are used in this palladium-catalyzed cross-coupling reaction.
Synthesis of the Key Intermediate: 1-Boc-piperazine
The selective mono-protection of piperazine is a critical first step in the overall synthesis. The most common and straightforward method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Mono-Boc Protection of Piperazine
Objective: To synthesize 1-Boc-piperazine from piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine for workup.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.5 M.
-
Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in the same solvent dropwise to the piperazine solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by column chromatography or recrystallization from a suitable solvent such as ethanol or hexanes.
Quantitative Data for 1-Boc-piperazine Synthesis:
| Parameter | Value | Reference |
| Typical Yield | 80-95% | [1][2] |
| Purity | >97% | [1] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
Synthetic Pathways to this compound
Once 1-Boc-piperazine is obtained, it can be coupled with a suitable 2-halonitrobenzene derivative via one of the following pathways:
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
This method is often preferred for its simplicity and the absence of a metal catalyst. The reaction is driven by the activation of the aryl halide by the electron-withdrawing nitro group.
Logical Relationship for SNAr Synthesis
Caption: SNAr reaction workflow.
Pathway 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is particularly useful when the aryl halide is less reactive (e.g., bromide or iodide).[3]
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Comparison of Starting Materials for Synthetic Routes
| Synthetic Route | Aryl Halide Starting Material | Catalyst/Reagents | Advantages | Disadvantages |
| SNAr | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Metal-free, simpler workup, often lower cost. | Requires highly activated aryl halide, may require harsh conditions. |
| Buchwald-Hartwig | 1-Bromo-2-nitrobenzene or 1-Iodo-2-nitrobenzene | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Broader substrate scope, milder reaction conditions. | Requires expensive and air-sensitive catalyst/ligand, potential for metal contamination in the product.[4] |
Conclusion
The selection of starting materials for the synthesis of this compound is intrinsically linked to the chosen synthetic strategy. For a more direct, metal-free approach, the Nucleophilic Aromatic Substitution with 1-fluoro- or 1-chloro-2-nitrobenzene is a viable option. However, for a more versatile and often milder reaction, the Buchwald-Hartwig amination utilizing 1-bromo- or 1-iodo-2-nitrobenzene is a powerful alternative. A secure and efficient supply of high-purity 1-Boc-piperazine is fundamental to the success of either approach. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions regarding the procurement of starting materials and the selection of the most appropriate synthetic route for their specific needs.
References
Potential Pharmacological Activities of 1-Boc-4-(2-nitrophenyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, attributable to its favorable physicochemical properties and versatile synthetic handles. This technical guide explores the potential pharmacological activities of a specific subclass: 1-Boc-4-(2-nitrophenyl)piperazine derivatives. While direct and extensive research on this particular scaffold is nascent, this document synthesizes available data on closely related nitrophenylpiperazine and piperazine derivatives to extrapolate potential therapeutic applications. This guide covers potential anticancer, antimicrobial, and enzyme inhibitory activities, providing available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key concepts to facilitate further research and drug development in this area.
Introduction: The Prominence of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its presence in numerous approved drugs stems from its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets.[2] The derivatization of the piperazine core, particularly with aryl groups, has led to the discovery of compounds with a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antifungal, and central nervous system (CNS) effects.[2][3][4][5]
The focus of this guide, the this compound core, incorporates two key features: the tert-butyloxycarbonyl (Boc) protecting group and a 2-nitrophenyl substituent. The Boc group offers a strategic advantage in multi-step syntheses, allowing for controlled reactions at the unprotected nitrogen. The nitrophenyl group, particularly the ortho-nitro substitution, introduces specific electronic and steric properties that can modulate the pharmacological profile of the molecule. This guide aims to provide a comprehensive overview of the potential therapeutic avenues for derivatives of this core structure.
Potential Pharmacological Activities and Quantitative Data
Based on studies of analogous compounds, this compound derivatives hold potential in several therapeutic areas. The following sections summarize the available quantitative data for closely related compounds.
Enzyme Inhibition: Tyrosinase
Recent studies have highlighted nitrophenylpiperazine derivatives as promising inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6][7] Overactivity of tyrosinase is implicated in various skin hyperpigmentation disorders. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound ID | Structure (Related Nitrophenylpiperazine Derivative) | Tyrosinase IC50 (µM) | Reference |
| 4l | Derivative featuring an indole moiety at the N-1 position of the piperazine ring. | 72.55 | [6][7] |
Note: The structures of the specific compounds from the referenced study are proprietary to the study and are described therein.
Antimicrobial and Antifungal Activity
Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[5][8][9][10] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a standard measure of efficacy.
| Related Compound Class | Test Organism | MIC (µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [1] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [1] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [1] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [1] |
Anticancer Activity
The anticancer potential of piperazine derivatives has been demonstrated against various cancer cell lines.[3][4][11][12] The cytotoxic effects are often evaluated by determining the concentration required to inhibit 50% of cell growth (GI50) or the half-maximal inhibitory concentration (IC50).
| Related Compound Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [12] |
| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | Active | [3] |
| 1-substituted-4-phenylpiperazine derivatives | C6 (Rat Brain Glioma), MCF-7 (Breast Cancer) | Active | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to evaluating the pharmacological potential of this compound derivatives.
Synthesis of 1-Boc-4-(aryl)piperazine Derivatives
A general synthetic route to piperazine derivatives involves the coupling of a substituted amine with a suitable electrophile.[9]
General Procedure:
-
Intermediate Formation: A common method involves the reaction of a substituted benzenethiol with a chloro-nitrobenzene to form an intermediate.[9]
-
Reduction: The nitro group of the intermediate is then reduced, typically using an iron-acetic acid system, to yield an aniline derivative.[9]
-
Cyclization: The resulting aniline is cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety.[9]
-
Derivatization: The final derivatives can be obtained by reacting the piperazine core with various electrophiles in the presence of a base.[9]
In Vitro Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase.[6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of L-DOPA and tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition against compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial and fungal strains.[1][8]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds serially diluted in the appropriate broth
-
96-well microplates
-
Bacterial or fungal inoculum adjusted to a standard concentration (e.g., 0.5 McFarland)
Procedure:
-
In a 96-well plate, add the appropriate broth to all wells.
-
Add the test compound to the first well and perform serial dilutions across the plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 or IC50 value.
Visualizations
General Synthetic Workflow
Caption: General synthetic pathway for aryl piperazine derivatives.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro pharmacological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolation from related nitrophenylpiperazine and broader piperazine derivative research suggests potential applications in oncology, infectious diseases, and dermatology (via tyrosinase inhibition). The synthetic tractability of the piperazine core allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives. Key steps should include:
-
Diverse Derivatization: Exploration of a wide range of substituents at the unprotected piperazine nitrogen to modulate potency, selectivity, and pharmacokinetic properties.
-
Broad Pharmacological Screening: Testing against a comprehensive panel of biological targets, including various cancer cell lines, microbial strains, and enzymes.
-
Mechanism of Action Studies: For active compounds, elucidation of the specific molecular mechanisms underlying their pharmacological effects.
-
In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full therapeutic potential.
References
- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. impressions.manipal.edu [impressions.manipal.edu]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Step-by-Step Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Boc-4-(2-nitrophenyl)piperazine is a valuable building block in medicinal chemistry and drug discovery. The presence of the Boc-protected piperazine moiety allows for selective functionalization, while the 2-nitrophenyl group can be further modified, for instance, through reduction of the nitro group to an amine, enabling the synthesis of a diverse range of complex molecules and potential pharmaceutical candidates. This document provides a detailed, step-by-step protocol for the synthesis of this compound, involving a two-step procedure: the mono-Boc protection of piperazine followed by a nucleophilic aromatic substitution reaction.
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
Step 2: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate (this compound)
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate
Principle: This step involves the selective protection of one of the nitrogen atoms of piperazine using di-tert-butyl dicarbonate (Boc₂O). By controlling the stoichiometry and reaction conditions, the formation of the di-substituted byproduct can be minimized.
Materials and Reagents:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature.
-
Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours using a dropping funnel.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 20-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-Boc-piperazine can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.
Step 2: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
Principle: This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group on the aromatic ring of 1-fluoro-2-nitrobenzene activates the ortho position for nucleophilic attack by the unprotected secondary amine of 1-Boc-piperazine.
Materials and Reagents:
-
tert-butyl piperazine-1-carboxylate (from Step 1)
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 equivalent), 1-fluoro-2-nitrobenzene (1.0-1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Step 1: 1-Boc-piperazine | Step 2: this compound |
| Reactants | Piperazine, Di-tert-butyl dicarbonate | 1-Boc-piperazine, 1-Fluoro-2-nitrobenzene |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Base | - | Potassium Carbonate (K₂CO₃) |
| Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 22-27 hours | 4-12 hours |
| Typical Yield | ~80-95% | ~70-90% |
| Appearance | White to off-white solid | Light yellow to brown solid[1] |
| Molecular Formula | C₉H₁₈N₂O₂ | C₁₅H₂₁N₃O₄[2] |
| Molecular Weight | 186.25 g/mol | 307.34 g/mol [2] |
| Melting Point | 43-47 °C | Not available (A similar compound, 1-Boc-4-(5-nitro-2-pyridyl)piperazine, has a melting point of 168-172 °C) |
| ¹H NMR (CDCl₃) | Expected peaks: ~3.4 (t, 4H), ~2.8 (t, 4H), 1.45 (s, 9H) | Expected peaks: Aromatic protons (4H), piperazine protons (8H), Boc protons (s, 9H) |
| ¹³C NMR (CDCl₃) | Expected peaks: ~154.8, ~79.5, ~44.0, ~28.4 | Expected peaks: Aromatic carbons, piperazine carbons, Boc carbons |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 1-Boc-4-(2-nitrophenyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(2-nitrophenyl)piperazine is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the Boc-protected piperazine moiety allows for selective functionalization, while the 2-nitrophenyl group can be readily modified or act as a crucial pharmacophoric element. This document provides detailed application notes on its use in the development of atypical antipsychotics and includes relevant experimental protocols and data.
Application in the Development of Atypical Antipsychotics
Derivatives of 1-(2-nitrophenyl)piperazine have shown significant promise as atypical antipsychotic agents. These compounds typically exhibit a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. The balance of activity at these two receptors is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.
Quantitative Data: Receptor Binding Affinities
A series of N-(2-nitrophenyl)piperazine derivatives were synthesized and evaluated for their binding affinity to rat dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity. For comparison, data for the atypical antipsychotic drug Clozapine is also included.[1][2]
| Compound ID | Structure | D2 (pKi) | 5-HT2A (pKi) | α1 (pKi) | 5-HT2A/D2 Ratio |
| 6a | 5-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 6.8 | 7.9 | 7.2 | 1.16 |
| 6b | 4-Fluoro-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 7.1 | 8.1 | 7.4 | 1.14 |
| 6c | 4-Bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 7.3 | 8.3 | 7.6 | 1.14 |
| 7a | 5-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 7.5 | 8.5 | 7.8 | 1.13 |
| 7b | 4-Fluoro-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 7.8 | 8.8 | 8.0 | 1.13 |
| 7c | 4-Bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 8.0 | 9.0 | 8.2 | 1.13 |
| Clozapine | - | 7.2 | 8.1 | 7.9 | 1.13 |
Data sourced from Andrić, D., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society.[1][2]
Experimental Protocols
General Synthesis of N-(2-nitrophenyl)piperazine Derivatives
The synthesis of the target compounds involves a multi-step process starting from the appropriate substituted phenylenediamines. The general workflow is depicted in the diagram below.
Protocol for Radioligand Receptor Binding Assays
The following are generalized protocols for determining the binding affinity of synthesized compounds to dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors.
1. Membrane Preparation:
-
Source: Rat brain tissue (e.g., striatum for D2, cortex for 5-HT2A and α1) or cultured cells expressing the receptor of interest.
-
Procedure:
-
Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[3][4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5][6]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
2. Competitive Radioligand Binding Assay:
-
Materials:
-
Receptor-containing membrane preparation.
-
Radioligand:
-
Test compounds (N-(2-nitrophenyl)piperazine derivatives) at various concentrations.
-
Non-specific binding control: A high concentration of a known, non-radiolabeled antagonist for the respective receptor (e.g., haloperidol for D2, ketanserin for 5-HT2A, phentolamine for α1).[5][6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[3][5]
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics are believed to stem from their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia. Simultaneously, the blockade of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.[1][9][10][11][12][13]
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents, particularly in the field of psychiatry. The derivatives of this compound have demonstrated potent and well-balanced affinities for key receptors implicated in the pathophysiology of schizophrenia. The provided protocols offer a foundation for the synthesis and pharmacological evaluation of new chemical entities based on this privileged structure. Further exploration of this chemical space may lead to the discovery of next-generation antipsychotics with improved efficacy and safety profiles.
References
- 1. How Do They Work? :: Antipsychotic Drugs [mda06mh.webnode.page]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do the atypical antipsychotics work? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note: Boc Deprotection of 1-Boc-4-(2-nitrophenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] In drug discovery and development, piperazine scaffolds are prevalent, and the efficient deprotection of N-Boc-piperazine derivatives is a critical step in the synthesis of many active pharmaceutical ingredients. This application note provides detailed protocols for the deprotection of 1-Boc-4-(2-nitrophenyl)piperazine to yield 1-(2-nitrophenyl)piperazine, a key intermediate for various synthetic applications. Two common and effective acid-catalyzed methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-Dioxane.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through protonation of the carbamate's carbonyl oxygen.[3][4] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene gas.[4] Due to the acidic conditions, the resulting amine is usually obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Experimental Protocols
Two primary protocols are outlined below. The choice between them often depends on the downstream application and the desired salt form of the product.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure the complete consumption of the starting material.[5]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and common for Boc deprotection.[5] The work-up typically involves neutralization to obtain the free base.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5–10 equiv.) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1–4 hours, monitoring for completion by TLC or LC-MS.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess DCM and TFA.[5]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(2-nitrophenyl)piperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is an excellent alternative to TFA and often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation.[5]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Methanol (optional, as a co-solvent for solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]
-
Add the 4M HCl in dioxane solution (3–5 equiv.) to the stirred solution at room temperature.[5]
-
Stir the reaction for 1–3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[5] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with a small amount of cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting solid is the hydrochloride salt of the product.
-
To obtain the free base, the residue can be suspended in a mixture of water and DCM, followed by basification with a saturated aqueous NaHCO₃ solution and extraction as described in Protocol 1 (steps 7-10).[5]
Data Summary
The following table summarizes the typical reaction conditions for the two protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Acid Equivalents | 5–10 | 3–5 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1–4 hours | 1–3 hours |
| Typical Yield | >90% | >90% |
| Product Form | Free base (after work-up) | Hydrochloride salt |
| Advantages | Fast, high-yielding | Forms crystalline HCl salt, avoids TFA |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid, reaction time, or temperature.[5] | Increase the equivalents of acid (TFA or HCl).[5] Prolong the reaction time and monitor by TLC/LC-MS.[5] Consider a moderate increase in temperature (e.g., to 40-50 °C).[5] |
| Low Yield | Product loss during aqueous work-up. Side reactions from harsh conditions.[5] | Ensure the aqueous layer is sufficiently basic (pH>8) before extraction.[5] Perform multiple extractions (3x or more).[5] For sensitive substrates, run the reaction at a lower temperature.[5] |
| Side Product Formation | Degradation of other acid-sensitive functional groups.[5] | If other acid-labile groups are present, consider milder deprotection methods.[5] Ensure careful control of reaction temperature and time to minimize potential ring fragmentation.[5] |
| Purification Difficulties | Product is an oil or difficult to crystallize.[5] | Consider converting the free base product to a different salt (e.g., fumarate, citrate) which may be more crystalline.[5] |
Experimental Workflow Diagram
Caption: General workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Coupling of 1-Boc-4-(2-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful and versatile method allows for the coupling of amines with aryl halides or pseudohalides, providing an efficient route to synthesize aryl amines. Its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods make it an invaluable tool in pharmaceutical and materials science, where arylamine motifs are prevalent.
This document provides detailed application notes and protocols for the Buchwald-Hartwig coupling of 1-Boc-4-(2-nitrophenyl)piperazine with aryl halides. The presence of a nitro group on the piperazine moiety introduces electronic considerations that necessitate careful selection of reaction conditions to achieve optimal yields and minimize side reactions.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig coupling of this compound with an aryl halide is depicted below:
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate containing an electron-withdrawing nitro group, careful optimization is crucial.
Catalyst: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed. Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be used to ensure efficient generation of the active Pd(0) species.
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used ligands include those from the Buchwald and Hartwig research groups, such as XPhos, SPhos, and RuPhos. The choice of ligand can significantly impact reaction efficiency and substrate scope.
Base: The selection of a suitable base is critical, especially in the presence of a nitro group, which can be sensitive to strongly basic conditions. While strong bases like sodium tert-butoxide (NaOtBu) are often used, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended to avoid potential side reactions.
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are necessary. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.
Recommended Reaction Conditions
Based on literature precedents for similar substrates, the following tables summarize recommended starting conditions for the Buchwald-Hartwig coupling of this compound with an aryl halide.
Table 1: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos or SPhos | 1.1-1.5 equivalents relative to Pd |
| Base | Cs₂CO₃ or K₃PO₄ | 1.5-2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80-110 °C | Reaction progress should be monitored |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation |
Table 2: Example Reaction Conditions and Yields for Analogous Couplings
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloronitrobenzene | Piperazine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.1) | Toluene | 100 | 0.17 | 86[1] |
| Aryl Bromide | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Not Specified[2] |
| 4-Bromotoluene | N-Boc-piperazine | (NHC)Pd(allyl)Cl (Not Specified) | Not Applicable | Not Specified | Not Specified | Not Specified | 0.08 | 96[3] |
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.024 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl piperazine product.
Visualizations
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: General experimental workflow for Buchwald-Hartwig coupling.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 1-Boc-4-(2-nitrophenyl)piperazine
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The described method is accurate, precise, and specific for the analysis of the main compound and its potential process-related impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used and reliable technique for the analysis of N-Boc-piperazine derivatives due to the presence of UV-active chromophores.[1] This document provides a detailed experimental protocol for a gradient RP-HPLC method capable of separating this compound from its potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound.
-
Glassware: Volumetric flasks, vials, and pipettes.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow the same procedure as for the standard solution preparation.
-
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Quantitative Data for Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 | 5.8 | 1500 | 0.15 |
| 2 | This compound | 12.5 | 995000 | 99.50 |
| 3 | Impurity 2 | 16.2 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Note: The retention times and peak areas are hypothetical and will vary depending on the specific instrumentation and sample.
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Application of 1-Boc-4-(2-nitrophenyl)piperazine in the Synthesis of GPCR Ligands: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 1-Boc-4-(2-nitrophenyl)piperazine as a key starting material in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. The focus is on the synthesis of Naftopidil, a potent α1-adrenergic receptor antagonist, illustrating a practical application of this versatile building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry. Its ortho-substituted nitroaryl moiety provides a synthetic handle for the introduction of various functionalities, making it a suitable precursor for the synthesis of a diverse range of arylpiperazine-based GPCR ligands. The arylpiperazine scaffold is a well-established pharmacophore found in numerous centrally and peripherally acting drugs that target aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors.
This guide details the synthetic pathway from this compound to Naftopidil, an antagonist of α1-adrenergic receptors used in the treatment of benign prostatic hyperplasia.[1] The protocols provided are based on established chemical transformations and offer a clear roadmap for researchers in the field of drug discovery and development.
Synthetic Application: Synthesis of Naftopidil
A plausible and efficient synthetic route from this compound to the key intermediate, 1-(2-methoxyphenyl)piperazine, and subsequently to Naftopidil is outlined below. This multi-step synthesis involves the reduction of the nitro group, diazotization of the resulting amine, hydroxylation, methylation, and finally, coupling with a suitable side chain.
Diagram: Synthetic Workflow for Naftopidil
Caption: Synthetic pathway from this compound to Naftopidil.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine from this compound (Hypothetical Route)
This protocol describes a plausible multi-step synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine, from the starting material.
Step 1: Reduction of this compound
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-Boc-4-(2-aminophenyl)piperazine.
Step 2: Conversion of Amine to Hydroxyl Group
-
Dissolve the 1-Boc-4-(2-aminophenyl)piperazine in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly heat the reaction mixture to boiling and maintain reflux until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-4-(2-hydroxyphenyl)piperazine.
Step 3: Methylation of the Phenolic Hydroxyl Group
-
Dissolve 1-Boc-4-(2-hydroxyphenyl)piperazine in a polar aprotic solvent such as acetone or DMF.
-
Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃).
-
Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-4-(2-methoxyphenyl)piperazine.
Step 4: Boc Deprotection
-
Dissolve 1-Boc-4-(2-methoxyphenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether).[2]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).[2]
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base and extracted to yield the free base of 1-(2-methoxyphenyl)piperazine.
Protocol 2: Synthesis of Naftopidil from 1-(2-Methoxyphenyl)piperazine
This protocol outlines the final step in the synthesis of Naftopidil.
-
Combine 3-(1-naphthyloxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine in an organic solvent such as ethanol or propanol.[1]
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.[1]
-
Filter the resulting solid and wash with a cold solvent.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Naftopidil.[1]
Biological Activity and Data Presentation
Naftopidil is an antagonist of α1-adrenergic receptors, which are Gq-protein coupled receptors.[2][3] It exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype, which is thought to contribute to its efficacy in treating benign prostatic hyperplasia with a reduced incidence of cardiovascular side effects.[3][4]
Table 1: Binding Affinity of Naftopidil at Adrenergic Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Conditions | Reference |
| α1-adrenoceptors | Naftopidil | 11.6 | Human (prostate) | Radioligand binding assay with [³H]prazosin | [5][6] |
| α2-adrenoceptors | Naftopidil | 70.0 | Human (prostate) | Radioligand binding assay with [³H]rauwolscine | [5][6] |
| α1A-adrenoceptor | Naftopidil | ~4.4 | Cloned Human | Radioligand binding assay | [4] |
| α1B-adrenoceptor | Naftopidil | ~25.5 | Cloned Human | Radioligand binding assay | [4] |
| α1D-adrenoceptor | Naftopidil | ~1.5 | Cloned Human | Radioligand binding assay | [4] |
Note: Ki values can vary between different studies and assay conditions.
GPCR Signaling Pathway
Diagram: α1-Adrenergic Receptor Signaling Pathway
Caption: Simplified Gq-protein coupled signaling pathway for α1-adrenergic receptors.
Upon activation by an agonist like norepinephrine, the α1-adrenergic receptor activates the Gq protein.[2] This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] These events culminate in various cellular responses, such as smooth muscle contraction.[2] Naftopidil, as an antagonist, blocks the initial binding of the agonist to the receptor, thereby inhibiting this signaling cascade.
Experimental Protocols for Biological Assays
Protocol 3: Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound like Naftopidil for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]prazosin).
-
Test compound (Naftopidil).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (Naftopidil) in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ value), and the different concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of a known non-radiolabeled ligand. For total binding, add only the buffer instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol 4: Functional Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to determine the antagonist activity of Naftopidil by measuring changes in intracellular calcium levels.
Materials:
-
A cell line stably expressing the α1-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (Naftopidil).
-
Agonist (e.g., norepinephrine or phenylephrine).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period of time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of the antagonist (Naftopidil) to the wells and incubate for a specific period to allow for receptor binding.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (typically the EC₈₀ concentration) to all wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration upon agonist stimulation.
-
Plot the agonist-induced calcium response against the concentration of the antagonist (Naftopidil).
-
Determine the IC₅₀ value of the antagonist from the dose-response curve.
Conclusion
This compound serves as a strategic starting material for the synthesis of valuable GPCR ligands, as exemplified by the synthesis of Naftopidil. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel arylpiperazine-based therapeutics targeting GPCRs. The detailed methodologies for synthesis and biological assays, coupled with structured data presentation and visual workflows, aim to facilitate and accelerate research and development in this critical area of pharmacology.
References
- 1. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes: Scale-Up Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
Introduction
1-Boc-4-(2-nitrophenyl)piperazine is a key intermediate in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, including agents targeting central nervous system (CNS) disorders, antimicrobials, and anti-cancer therapeutics.[1][2][3] The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at the second nitrogen atom, while the 2-nitrophenyl group can be readily reduced to the corresponding aniline, providing a synthetic handle for further elaboration into complex drug candidates.[4]
This guide provides a detailed protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, focusing on practical considerations for safety, efficiency, and purity.
Synthetic Pathway Overview
The synthesis involves the reaction of 1-Boc-piperazine with an activated aryl halide, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.
Experimental Protocols and Data
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 1-Boc-piperazine | 57260-71-6 | 186.25 | Key nucleophile |
| 1-Fluoro-2-nitrobenzene | 1493-27-2 | 141.10 | Aryl halide electrophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, powdered base |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous wash solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Reaction Parameters: Lab vs. Scale-Up
The following table outlines typical parameters for a laboratory-scale synthesis versus a scaled-up batch, illustrating the adjustments required for larger quantities.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Reagents | |||
| 1-Boc-piperazine | 10.0 g (53.7 mmol, 1.0 eq) | 1.00 kg (5.37 mol, 1.0 eq) | Accurate weighing and safe handling. |
| 1-Fluoro-2-nitrobenzene | 7.9 g (56.4 mmol, 1.05 eq) | 0.79 kg (5.64 mol, 1.05 eq) | Controlled addition to manage exotherm. |
| Potassium Carbonate | 14.8 g (107.4 mmol, 2.0 eq) | 1.48 kg (10.74 mol, 2.0 eq) | Ensure efficient stirring to prevent clumping. |
| Solvent | |||
| Acetonitrile | 100 mL | 10 L | Ensure adequate mixing and heat transfer. |
| Conditions | |||
| Temperature | 80 °C (Reflux) | 80 °C | Monitor internal temperature closely. |
| Reaction Time | 12 - 16 hours | 12 - 18 hours | Monitor by HPLC for completion. |
| Work-Up | |||
| Water for Quench | 200 mL | 20 L | Slow addition to control temperature. |
| Ethyl Acetate for Extraction | 3 x 100 mL | 3 x 10 L | Use appropriate extraction equipment. |
| Results | |||
| Typical Yield | 14.5 g (88%) | 1.48 kg (90%) | Efficient filtration and drying are critical. |
| Purity (by HPLC) | >98% | >98% | Consistent purity indicates a robust process. |
Detailed Scale-Up Synthesis Protocol (1 kg Scale)
Equipment: 20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet; 50 L separatory funnel; large filtration apparatus.
Procedure:
-
Reactor Setup: Assemble the 20 L reactor system. Ensure it is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, add 1-Boc-piperazine (1.00 kg, 5.37 mol) and anhydrous powdered potassium carbonate (1.48 kg, 10.74 mol).
-
Solvent Addition: Add anhydrous acetonitrile (10 L) to the reactor. Begin stirring to create a slurry.
-
Heating and Electrophile Addition: Heat the stirred slurry to 50-60 °C. Slowly add 1-fluoro-2-nitrobenzene (0.79 kg, 5.64 mol) via an addition funnel over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC until the consumption of 1-Boc-piperazine is complete.
-
Cooling and Quenching: Cool the reactor contents to room temperature. Slowly add water (20 L) to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a 50 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 10 L) and brine (1 x 10 L) to remove residual acetonitrile and inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid or thick oil.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol to yield this compound as a yellow solid.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and a potential signaling pathway where derivatives of this compound might be relevant.
Caption: Logical workflow for the scale-up synthesis of this compound.
Caption: Arylpiperazines often modulate GPCR signaling pathways in the central nervous system.[5][6]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 1-Boc-4-(2-nitrophenyl)piperazine via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-Boc-4-(2-nitrophenyl)piperazine using flash column chromatography. This compound is a common intermediate in medicinal chemistry, and its purity is crucial for subsequent synthetic steps. The described methodology employs a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes as the mobile phase, ensuring efficient separation from common impurities. This document offers a comprehensive guide, including materials, step-by-step procedures, and data interpretation for researchers in organic synthesis and drug development.
Introduction
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the purification of intermediates is a critical step to ensure the desired quality and yield of the final product. This compound is a key building block in the synthesis of various biologically active compounds. Its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Flash column chromatography is a widely used, efficient, and relatively fast technique for purifying such mixtures on a laboratory scale.[1][2] This method relies on the differential partitioning of the components of a mixture between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[3] By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be effectively separated.
Data Presentation
The efficiency of a chromatographic separation is determined by several key parameters. The following table summarizes the typical parameters for the purification of this compound.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides good separation for moderately polar compounds.[4] |
| Mobile Phase | Gradient of Ethyl Acetate (EtOAc) in Hexanes | A non-polar solvent system where polarity is gradually increased allows for the elution of compounds based on their polarity.[1] |
| Elution Gradient | 10% to 40% EtOAc in Hexanes | This range is typically effective for eluting the product while separating it from less polar by-products and more polar impurities. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation resolution.[4] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for the rapid analysis of fractions to identify those containing the pure product.[2] |
| Visualization | UV light (254 nm) | The aromatic nitro group in the target compound allows for easy visualization on TLC plates. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Experimental Protocols
Materials
-
Crude this compound
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Silica Gel (for TLC)
-
n-Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Protocol 1: Determination of Eluent System using TLC
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7 v/v).
-
Dissolve a small amount of the crude product in a few drops of DCM.
-
Spot the dissolved crude product onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the plates under a UV lamp.
-
The optimal starting eluent system for column chromatography should give the target compound an Rf value of approximately 0.2-0.3.
Protocol 2: Column Preparation (Wet Slurry Packing)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[3]
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Ensure the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample loading.
Protocol 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]
-
Carefully add this powder as a uniform layer on top of the sand in the prepared column.
Protocol 4: Elution and Fraction Collection
-
Carefully add the initial eluent (e.g., 10% ethyl acetate in hexanes) to the column.
-
Apply gentle air pressure to the top of the column to begin the elution process at a steady flow rate.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexanes (e.g., to 20%, then 30%, and finally 40%). This gradient elution helps to first elute non-polar impurities, followed by the product, and finally more polar impurities.[5]
-
Monitor the separation by spotting small aliquots from the collected fractions onto TLC plates. Develop and visualize the plates to identify which fractions contain the purified product.
Protocol 5: Product Isolation
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
References
Safe handling and storage procedures for 1-Boc-4-(2-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Physicochemical and Hazard Data
Proper handling and storage procedures are informed by the physicochemical properties and potential hazards of a compound. The following tables summarize the available data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | [1] |
| CAS Number | 170017-73-9 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder/waxy solid | [2][3][4] |
| Solubility | Soluble in ethanol, dichloromethane, and other common organic solvents; insoluble in water. | [2] |
Table 2: Hazard Identification and Classification
Note: The toxicological properties of this compound have not been thoroughly investigated.[1] The following information is based on data for structurally similar compounds and should be considered as a guideline.
| Hazard Classification | Statement | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed (based on related compounds).[5][6] | Danger | P264, P270, P301+P310, P405, P501 |
| Skin Corrosion/Irritation | Causes skin irritation.[3][7][8] | Warning | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][7][8] | Warning | P280, P305+P351+P338, P337+P313 |
| Skin Sensitization | May cause an allergic skin reaction (based on related compounds).[5] | Warning | P261, P272, P280, P302+P352, P333+P313, P363 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][7][8] | Warning | P261, P271, P304+P340, P312, P403+P233, P405 |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7][9] Inspect gloves prior to use and dispose of them in accordance with laboratory regulations.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.[9]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[9]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[7][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
Caption: A logical workflow for the safe handling of this compound.
Storage Procedures
Proper storage is critical for maintaining the stability and purity of this compound.
-
Container: Keep the container tightly closed in a dry place.[1][9]
-
Temperature: Store in a cool, well-ventilated area away from heat and direct sunlight.[1][9] Some sources recommend refrigerated storage.[3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[9]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[2][7][10]
Caption: A flowchart outlining recommended storage procedures.
Experimental Protocols
This compound is a versatile intermediate. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other positions of the molecule. A common subsequent step is the deprotection of the Boc group to liberate the secondary amine for further functionalization.
This protocol describes the removal of the Boc protecting group using acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Slowly add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or a 4M solution of HCl in dioxane) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.
-
Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 1-(2-nitrophenyl)piperazine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Caption: A general experimental workflow for a Boc-deprotection reaction.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[7] |
General Advice: In all cases of exposure, consult a physician and provide them with this safety information.[1]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[7] Do not allow the product to enter drains.[10]
-
Contaminated Packaging: Dispose of as unused product.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chembk.com [chembk.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Identifying common byproducts in 1-Boc-4-(2-nitrophenyl)piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of 1-Boc-4-(2-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the nucleophilic secondary amine of 1-Boc-piperazine attacks the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene at the carbon atom bearing the fluorine. This initial addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.[1] The electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack.
Q2: What are the most common impurities in the 1-Boc-piperazine starting material that can affect my reaction?
A2: The most prevalent impurity in 1-Boc-piperazine is 1,4-di-Boc-piperazine, which forms when both nitrogen atoms of piperazine are protected during the synthesis. Unreacted piperazine can also be present. It is crucial to use high-purity 1-Boc-piperazine to avoid the formation of unwanted side products.
Q3: Can the Boc protecting group be cleaved under the SNAr reaction conditions?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions typically employed for SNAr reactions.[2][3] However, it is sensitive to acidic conditions.[2][4] Therefore, care should be taken during the workup procedure to avoid exposure to strong acids, which could lead to premature deprotection and subsequent side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on byproduct identification and mitigation.
| Issue | Potential Cause | Recommended Solution |
| Presence of a byproduct with a mass corresponding to 1,4-bis(2-nitrophenyl)piperazine. | This is a common byproduct arising from the presence of unprotected piperazine in the 1-Boc-piperazine starting material or partial deprotection of the Boc group during the reaction. | - Ensure the purity of the 1-Boc-piperazine starting material using techniques like NMR or GC-MS.- Purify the starting material if significant amounts of piperazine are detected.- Use mild reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of Boc deprotection.- Employ a slight excess of 1-Boc-piperazine to competitively inhibit the reaction of any free piperazine. |
| Formation of 2-nitrophenol. | This byproduct can form if water is present in the reaction mixture, acting as a nucleophile and displacing the fluoride from 1-fluoro-2-nitrobenzene. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Unreacted 1-fluoro-2-nitrobenzene remaining after the reaction. | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate base. | - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction temperature or prolong the reaction time if necessary.- Ensure an appropriate base (e.g., K₂CO₃, DIPEA) is used in sufficient quantity to neutralize the HF formed during the reaction. |
| Presence of 1,4-di-Boc-piperazine in the final product. | This is likely an impurity carried over from the 1-Boc-piperazine starting material. | - Verify the purity of the starting material before use.- The final product can be purified by column chromatography to remove this less polar impurity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol is a representative example for the SNAr reaction.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
1-Fluoro-2-nitrobenzene (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-piperazine and the anhydrous solvent.
-
Add the base (K₂CO₃ or DIPEA) to the mixture.
-
Add 1-fluoro-2-nitrobenzene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the main reaction pathway and the formation of a common byproduct.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of 1,4-bis(2-nitrophenyl)piperazine from piperazine impurity.
References
Technical Support Center: Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceuticals.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing direct solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low to no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route: either a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) reaction.
For Buchwald-Hartwig amination , consider the following:
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand system is crucial for the reaction's success. Ensure the catalyst is active and the ligand is appropriate for the coupling of a secondary amine with an aryl halide. Sterically hindered biarylphosphine ligands often give good results.
-
Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but if starting materials are sensitive, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.
For Nucleophilic Aromatic Substitution (SNAr) , consider these points:
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction relies on the presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to the leaving group (e.g., a halogen). If the reaction is not proceeding, ensure your starting material, 1-halo-2-nitrobenzene, is sufficiently activated.
-
Solvent Effects: The choice of solvent is important. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Higher temperatures are often required to drive the reaction to completion. However, excessive heat can lead to decomposition.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant formation of side products, which is complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?
-
Answer: The most common side reaction is the formation of the di-substituted product, where the 2-nitrophenyl group attaches to both nitrogen atoms of the piperazine. This is more likely to occur if Boc-piperazine is not used and piperazine itself is the starting material. Using 1-Boc-piperazine as the starting material is the primary way to prevent this.
Other potential side reactions include:
-
Hydrodehalogenation: In the Buchwald-Hartwig reaction, a side reaction can be the removal of the halogen from the aryl halide, resulting in nitrobenzene. This can be minimized by optimizing the catalyst and reaction conditions.
-
Decomposition of Starting Materials or Product: The nitro group can be sensitive to certain reaction conditions. If you observe significant decomposition, consider using milder bases or lowering the reaction temperature.
-
Issue 3: Difficulty in Product Purification
-
Question: I am finding it challenging to purify the final product. What are the recommended purification techniques?
-
Answer: The purification of this compound can be challenging due to its polarity.
-
Column Chromatography: This is the most common method for purification. Use a silica gel column and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. To prevent the basic product from tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Buchwald-Hartwig or SNAr?
-
A1: Both routes are viable. The choice often depends on the availability of starting materials and the specific laboratory setup. The SNAr reaction is often simpler to perform as it does not require a metal catalyst, but it may necessitate harsher conditions (higher temperatures). The Buchwald-Hartwig amination is a powerful method that often proceeds under milder conditions but requires careful selection of the catalyst and ligand.
-
-
Q2: What is the role of the Boc protecting group?
-
A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms of the piperazine ring. This prevents the di-substitution of the piperazine, where the 2-nitrophenyl group would react with both nitrogens, leading to a mixture of products and a lower yield of the desired mono-substituted product.
-
-
Q3: How can I effectively monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Data Presentation
The following table summarizes the key reaction parameters and their expected impact on the yield of this compound synthesis.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Halide | 1-chloro-2-nitrobenzene, 1-bromo-2-nitrobenzene, 1-iodo-2-nitrobenzene (I > Br > Cl in reactivity) | 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene (F > Cl in reactivity) |
| Catalyst | Palladium(0) or Palladium(II) precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Not applicable |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | Not applicable |
| Base | Strong bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., triethylamine, DIPEA) |
| Solvent | Aprotic, non-polar to moderately polar solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) |
| Temperature | Typically 80-120 °C | Typically 80-150 °C |
| Typical Yield | Generally good to excellent (70-95%) with optimized conditions | Moderate to good (60-85%), highly dependent on substrate |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-Boc-piperazine (1.2 eq.), 1-chloro-2-nitrobenzene (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.1 eq.) and 1-fluoro-2-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as DMF.
-
Base Addition: Add a base such as potassium carbonate (2.0 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Optimizing HPLC Separation of Nitrophenylpiperazine Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the High-Performance Liquid Chromatography (HPLC) separation of nitrophenylpiperazine (NPP) positional isomers (ortho-, meta-, and para-). The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving optimal separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of nitrophenylpiperazine isomers in a question-and-answer format.
Q1: My nitrophenylpiperazine isomers are co-eluting or showing poor resolution. What should I do?
A1: Co-elution of positional isomers is a common challenge. A systematic approach to optimizing the mobile phase and considering the stationary phase is necessary.
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation between the isomers.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can promote pi-pi interactions with phenyl-based stationary phases, which can be beneficial for separating aromatic isomers.[1][2]
-
Modify Mobile Phase pH: Nitrophenylpiperazine isomers are basic compounds. The pH of the mobile phase will significantly impact their retention and selectivity. It is recommended to work at a pH that is at least 2 pH units away from the pKa of the analytes to ensure consistent ionization and good peak shape. For basic compounds, a lower pH (e.g., pH 2-4) is often a good starting point to ensure they are in a protonated form, which can lead to more stable retention times.[3]
-
-
Stationary Phase Considerations:
-
Consider a Phenyl Column: While C18 columns are a common starting point, phenyl-based columns, such as a phenyl-hexyl phase, can offer alternative selectivity for aromatic compounds due to pi-pi interactions between the stationary phase and the nitrophenyl ring of the analytes.[1][4][5] This can often lead to better resolution of positional isomers compared to a standard C18 column.[2]
-
Q2: I'm observing significant peak tailing for my nitrophenylpiperazine peaks. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like nitrophenylpiperazine is often caused by secondary interactions with the silica backbone of the stationary phase.
-
Problem: Residual silanol groups on the silica surface can be deprotonated at higher pH values and interact with the basic piperazine moiety, leading to tailing.[3]
-
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of silanol groups and minimize these secondary interactions.[3][6][7]
-
Use a Mobile Phase Additive: Small amounts of a basic modifier, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites, thereby improving peak shape. However, TEA has a strong odor and is not suitable for mass spectrometry detection.[8]
-
Employ an End-capped Column: Modern, high-purity, end-capped columns have a lower concentration of active silanol groups and are less prone to causing peak tailing with basic analytes.
-
Q3: My retention times are shifting from one injection to the next. What could be the problem?
A3: Unstable retention times can compromise the reliability of your results. The issue often lies with the mobile phase preparation or the HPLC system itself.
-
Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inconsistent equilibration can lead to drifting retention times.
-
Mobile Phase Composition:
-
pH Stability: If you are using a buffer, ensure it has adequate buffering capacity to maintain a consistent pH. Small shifts in pH can lead to significant changes in the retention of ionizable compounds.
-
Solvent Proportioning: If you are using a gradient or mixing solvents online, ensure the pump is functioning correctly and delivering a consistent mobile phase composition.
-
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition when developing a method for nitrophenylpiperazine isomers?
A1: For reversed-phase HPLC, a good starting point is a gradient elution with acetonitrile and water, both containing an acidifier. For example, you can start with a mobile phase of:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile A scouting gradient from 5% to 95% B over 10-15 minutes can help determine the approximate elution conditions.[6][7]
Q2: Should I use a C18 or a Phenyl column for separating nitrophenylpiperazine isomers?
A2: While a C18 column is a versatile starting point for many reversed-phase separations, a phenyl column, such as a phenyl-hexyl, is often a better choice for aromatic positional isomers.[1][5] The pi-pi interactions afforded by the phenyl stationary phase can provide the necessary selectivity to resolve the ortho-, meta-, and para- isomers, which may co-elute on a C18 column.[2][9]
Q3: How does the position of the nitro group affect the elution order in reversed-phase HPLC?
A3: The elution order of positional isomers can be difficult to predict and often needs to be determined experimentally. In reversed-phase chromatography, retention is primarily driven by hydrophobicity. The position of the nitro group will influence the molecule's overall polarity and its interaction with the stationary phase. It is crucial to run standards of the individual isomers to confirm their elution order.
Experimental Protocols
Disclaimer: A specific, validated HPLC method for the separation of ortho-, meta-, and para-nitrophenylpiperazine isomers was not found in the cited literature. The following protocol is a recommended starting point for method development based on the separation of analogous compounds.
Recommended Starting Protocol for Reversed-Phase HPLC Separation of Nitrophenylpiperazine Isomers
This protocol is designed as a robust starting point for achieving the separation of o-, m-, and p-nitrophenylpiperazine.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Phosphoric Acid in HPLC-grade Acetonitrile |
| Gradient | 10% B to 60% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve samples in a 50:50 mixture of Mobile Phase A and B |
Data Presentation
The following table provides an example of how to present quantitative data once the method is optimized. The values are hypothetical and should be replaced with experimental data.
Table 1: Example Chromatographic Data for Nitrophenylpiperazine Isomers
| Isomer | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) |
| o-Nitrophenylpiperazine | 8.2 | - | 1.1 |
| m-Nitrophenylpiperazine | 9.5 | 2.1 | 1.2 |
| p-Nitrophenylpiperazine | 10.8 | 2.5 | 1.1 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in optimizing the HPLC separation of nitrophenylpiperazine isomers.
References
- 1. lcms.cz [lcms.cz]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. separationmethods.com [separationmethods.com]
Avoiding side reactions during N-arylation of 1-Boc-piperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the N-arylation of 1-Boc-piperazine, a critical reaction in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-arylation of 1-Boc-piperazine?
A1: The most prevalent side reactions include:
-
N,N'-Bis-arylation: The piperazine ring becomes arylated on both nitrogen atoms. This is more common if the Boc-protecting group is prematurely removed or if an excess of the aryl halide is used.[1]
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, which can compete with the desired amination reaction. This is often caused by β-hydride elimination from the palladium amide intermediate.[1]
-
Boc Deprotection: While generally stable, the Boc group can be cleaved under harsh acidic or prolonged high-temperature conditions, leading to the unprotected piperazine which can then undergo further reactions.[2]
-
Homocoupling of Aryl Halide: The formation of biaryl compounds from the coupling of two aryl halide molecules can occur, particularly in Ullmann-type reactions.
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: Preventing bis-arylation primarily involves controlling the reaction stoichiometry and protecting the second nitrogen atom. Using 1-Boc-piperazine is the most reliable strategy as the Boc group effectively prevents reaction at that nitrogen.[1] Additionally, using a slight excess of the 1-Boc-piperazine relative to the aryl halide can help minimize this side reaction.[1]
Q3: My reaction yield is consistently low or non-existent. What are the likely causes?
A3: Low to no yield in a Buchwald-Hartwig N-arylation can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0).[1]
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1]
-
Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.[1]
-
Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents, and it's important to ensure your starting materials are soluble at the reaction temperature.[1][3]
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[1][4]
Q4: I am observing significant hydrodehalogenation of my aryl halide. What is the cause and how can I minimize it?
A4: Hydrodehalogenation is a known side reaction where the aryl halide is converted to the corresponding arene.[1] It is often caused by β-hydride elimination from the palladium amide intermediate.[1] To minimize this, ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst.[1] Optimizing the ligand and base combination can also help to favor the desired reductive elimination over β-hydride elimination.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of 1-Boc-piperazine, particularly in the context of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (Buchwald-Hartwig) | Use a reliable Pd(0) source or a pre-catalyst that readily forms the active species. Ensure an inert atmosphere to protect the catalyst.[1] |
| Inappropriate Ligand (Buchwald-Hartwig) | Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) are often effective for N-arylation of piperazine.[1] |
| Weak Base | Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄.[1][5] |
| Reagent Insolubility | Choose a solvent in which all reagents are soluble at the reaction temperature (e.g., toluene, dioxane).[1][3] |
| Low Reaction Temperature | Increase the reaction temperature, typically to 80-110 °C.[1][4] |
| Poor Quality Reagents | Ensure reagents are pure and anhydrous. Use freshly distilled solvents. |
Issue 2: Formation of N,N'-Bis-Arylated Piperazine
| Potential Cause | Troubleshooting Step |
| Premature Boc Deprotection | Avoid acidic conditions and excessively high temperatures.[2] Monitor the reaction for any signs of Boc group removal. |
| Excess Aryl Halide | Use a 1:1 or a slight excess of 1-Boc-piperazine to the aryl halide.[1] |
Issue 3: Significant Hydrodehalogenation of Aryl Halide
| Potential Cause | Troubleshooting Step |
| Presence of Water or Oxygen | Ensure the reaction is run under strictly anhydrous and inert conditions.[1] |
| Suboptimal Ligand/Base Combination | Screen different ligands and bases to find a combination that favors reductive elimination. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of 1-Boc-piperazine
This protocol is an example of a typical Buchwald-Hartwig coupling of an aryl halide with 1-Boc-piperazine.[6]
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv.
-
1-Boc-piperazine: 1.2 mmol, 1.2 equiv.
-
Pd₂(dba)₃ (Palladium catalyst): 0.02 mmol, 2 mol%
-
RuPhos (Ligand): 0.04 mmol, 4 mol%
-
Sodium tert-butoxide (NaOtBu) (Base): 2.1 mmol, 2.1 equiv.
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation of 1-Boc-piperazine (Ullmann Condensation)
This protocol describes a copper-catalyzed N-arylation of 1-Boc-piperazine with an aryl iodide.[5]
Materials:
-
Aryl Iodide: 1.0 mmol, 1.0 equiv.
-
1-Boc-piperazine: 1.5 mmol, 1.5 equiv.
-
Copper(I) Bromide (CuBr): 0.2 mmol, 20 mol%
-
1,1'-Bi-2-naphthol (BINOL): 0.15 mmol, 15 mol%
-
Potassium Phosphate (K₃PO₄): 2.0 mmol, 2.0 equiv.
-
Anhydrous DMF
Procedure:
-
In a dry reaction vial, combine the aryl iodide, 1-Boc-piperazine, CuBr, BINOL, and K₃PO₄.
-
Add anhydrous DMF via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of 1-Boc-piperazine
| Parameter | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuBr)[5] |
| Ligand | Phosphine-based (e.g., RuPhos, XPhos)[1] | Often used with ligands like BINOL[5] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu)[1] | Typically inorganic bases (e.g., K₃PO₄)[5] |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane)[1] | Polar, aprotic (e.g., DMF)[5] |
| Temperature | 80-110 °C[1] | Often requires higher temperatures (≥100 °C)[4][5] |
| Aryl Halide Reactivity | Ar-I > Ar-Br > Ar-Cl | Ar-I > Ar-Br > Ar-Cl |
Visualizations
Caption: Buchwald-Hartwig catalytic cycle for N-arylation and a common side reaction pathway.
Caption: General experimental workflow for N-arylation of 1-Boc-piperazine.
Caption: Troubleshooting logic for low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
1-Boc-4-(2-nitrophenyl)piperazine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Boc-4-(2-nitrophenyl)piperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the nitroaromatic moiety. Therefore, exposure to strong acids, high temperatures, and ultraviolet (UV) light can lead to degradation.
Q2: Under what conditions is the Boc group on this compound expected to be cleaved?
A2: The Boc group is notoriously sensitive to acidic conditions.[1] Cleavage can occur with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even at room temperature. Prolonged exposure to milder acidic conditions may also lead to deprotection.
Q3: Is this compound stable to basic conditions?
A3: Generally, the Boc protecting group is stable under basic and nucleophilic conditions, making it a suitable protecting group in reactions involving bases. However, prolonged exposure to very strong bases at elevated temperatures could potentially lead to other reactions, although the Boc group itself is expected to remain intact.
Q4: What is the expected photostability of this compound?
A4: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV light.[2] The energy from the light can promote the reduction of the nitro group, leading to the formation of various degradation products. It is recommended to store this compound in amber vials or otherwise protected from light, especially when in solution.
Q5: Can this compound degrade upon heating?
A5: Yes, thermal degradation is a possibility. While the piperazine ring itself is relatively thermally stable, the Boc group can be thermally cleaved at high temperatures, typically above 100°C. Additionally, the presence of the nitro group may influence its thermal stability.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Unexpected loss of the Boc protecting group during a reaction. | The reaction conditions are too acidic. | - Ensure the reaction is performed under neutral or basic conditions if possible.- If an acid catalyst is necessary, consider using a milder acid or a lower concentration.- Monitor the reaction closely and minimize reaction time. |
| Formation of colored impurities upon storage or during an experiment. | This is likely due to the degradation of the nitroaromatic ring, possibly through photoreduction or other redox processes. | - Store the compound in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).- For experiments, use amber glassware or wrap the reaction vessel in aluminum foil to protect it from light.- Degas solvents to remove dissolved oxygen, which can participate in oxidative degradation. |
| The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate after workup. | This could indicate the formation of the deprotected piperazine (4-(2-nitrophenyl)piperazine) or other polar degradation products. | - Use a stability-indicating analytical method, such as HPLC, to identify and quantify the impurities.- If deprotection is the issue, ensure that any acidic wash steps during workup are performed quickly and at a low temperature.- Consider using a milder workup procedure, such as a simple extraction with a neutral aqueous solution. |
| Low yield in a reaction where this compound is a starting material. | The compound may have degraded prior to the reaction, or it may be unstable under the reaction conditions. | - Verify the purity of the starting material before use.- Perform a small-scale trial reaction to assess the stability of the compound under the proposed conditions.- If thermal instability is suspected, run the reaction at a lower temperature for a longer period. |
Predicted Degradation Pathways
The degradation of this compound can be predicted to occur via several pathways based on its chemical structure.
Caption: Predicted major degradation pathways for this compound.
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5] Below is a general protocol that can be adapted for this compound.
References
Techniques for removing impurities from crude 1-Boc-4-(2-nitrophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 1-Boc-4-(2-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can originate from starting materials, side-reactions, or subsequent workup steps. These may include:
-
Unreacted Starting Materials: 1-Boc-piperazine and 1-fluoro-2-nitrobenzene (or other halogenated nitroarene).
-
Di-Boc-piperazine: A common byproduct from the synthesis of the 1-Boc-piperazine starting material.[1]
-
Bis-arylated Piperazine: 1,4-bis(2-nitrophenyl)piperazine, formed if the Boc-protecting group is prematurely cleaved and the second nitrogen reacts.
-
Dehalogenated Byproducts: Formed during Buchwald-Hartwig amination reactions.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., toluene, DMF, ethyl acetate).
Q2: What are the recommended methods for purifying crude this compound?
The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both techniques is used to achieve high purity.
Q3: When should I choose column chromatography over recrystallization?
Column chromatography is generally preferred when:
-
The crude product contains multiple impurities with different polarities.
-
The impurities have similar solubility profiles to the desired product, making recrystallization inefficient.
-
You need to isolate the pure product from a complex reaction mixture.
Recrystallization is a good choice when:
-
The crude product is relatively pure (>85-90%).
-
There is a significant difference in solubility between the desired product and the impurities in a particular solvent system.
-
You are performing a final purification step to obtain highly crystalline material.
Troubleshooting Guides
Column Chromatography
Issue: The product is not moving off the baseline of the silica gel column.
-
Potential Cause: The eluent system is not polar enough.
-
Recommended Solution: Gradually increase the polarity of your eluent. For example, if you are using a 20:1 Hexane:Ethyl Acetate mixture, try moving to 15:1 and then 10:1. It is advisable to determine the optimal eluent system by thin-layer chromatography (TLC) beforehand. A good starting Rf value for the desired compound on TLC is typically around 0.2-0.3 for effective separation.
Issue: The product is eluting with impurities as a single band.
-
Potential Cause 1: The eluent system is too polar.
-
Recommended Solution 1: Decrease the polarity of the eluent to improve separation.
-
Potential Cause 2: The impurities have very similar polarity to the product.
-
Recommended Solution 2: Consider using a different solvent system. For instance, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity of the separation. A gradient elution, starting with a low polarity and gradually increasing it, can also be effective.
Issue: The spots on the TLC plate are tailing or streaking.
-
Potential Cause: The basic nitrogen of the piperazine ring is interacting strongly with the acidic silica gel.
-
Recommended Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands.
Recrystallization
Issue: No crystals form after dissolving the crude product in hot solvent and cooling.
-
Potential Cause 1: The solution is not supersaturated; too much solvent was used.
-
Recommended Solution 1: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool slowly again.
-
Potential Cause 2: The cooling process is too rapid.
-
Recommended Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Potential Cause 3: Nucleation is not occurring.
-
Recommended Solution 3: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if available, add a small seed crystal of the pure product.
Issue: The product "oils out" instead of forming crystals.
-
Potential Cause: The solubility of the compound in the chosen solvent is too high, or the melting point of the solid is lower than the boiling point of the solvent.
-
Recommended Solution: Try using a less polar solvent system or a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Heat the mixture until it is clear again, and then allow it to cool slowly.
Issue: The yield after recrystallization is very low.
-
Potential Cause 1: The compound has significant solubility in the cold solvent.
-
Recommended Solution 1: Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.
-
Potential Cause 2: Too much solvent was used initially, and a significant portion of the product remains in the mother liquor.
-
Recommended Solution 2: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Data Presentation
The following tables provide illustrative data for the purification of crude this compound. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Results of Purification by Column Chromatography
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow-orange solid | Pale yellow solid |
| Weight | 5.0 g | 4.2 g |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 84% |
Table 2: Illustrative Results of Purification by Recrystallization
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow solid | Light yellow crystals |
| Weight | 5.0 g | 4.5 g |
| Purity (by HPLC) | 92% | >99% |
| Yield | - | 90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 10:1).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the sample.
-
Collect fractions in test tubes.
-
-
Analysis and Collection:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask until the solid is just dissolved.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Monitoring the Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine by Thin-Layer Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Boc-4-(2-nitrophenyl)piperazine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: Thin-layer chromatography is a rapid and effective technique used to monitor the progress of the reaction. It allows for the qualitative assessment of the consumption of starting materials (1-Boc-piperazine and the 2-halonitrobenzene starting material) and the formation of the desired product, this compound. By comparing the spots of the reaction mixture with the starting materials, you can determine if the reaction is complete.
Q2: What is a suitable TLC solvent system (mobile phase) for this analysis?
A2: A common starting point for separating piperazine derivatives is a mixture of a nonpolar and a polar solvent. A mixture of ethyl acetate and hexane is a standard choice. You can start with a 20-30% ethyl acetate in hexane solution and adjust the polarity as needed to achieve optimal separation.[1] For similar compounds, a mixture of n-hexane and methanol (e.g., 8:2) has also been reported to be effective.
Q3: How can I visualize the spots on the TLC plate?
A3: The starting materials and the product are aromatic and contain nitro groups, which allows for several visualization methods:
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UV Light (Non-destructive): Aromatic and conjugated compounds can often be visualized under a UV lamp (254 nm).[2] The compounds may appear as dark spots on a fluorescent green background. This method is non-destructive, meaning the compound is not chemically altered.[2]
-
Staining (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
Reduction and Diazotization: For specific visualization of the nitro group, the plate can be sprayed with a solution of stannous chloride (SnCl₂) to reduce the nitro group to an amine. This is followed by treatment with sodium nitrite and then coupling with a reagent like β-naphthol to produce a brightly colored azo dye (orange to red spots).[3]
-
Q4: What do the Rf values represent, and what is a desirable range?
A4: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A desirable Rf value is typically between 0.3 and 0.7, as this range usually provides the best separation from other components in the mixture.[4]
Troubleshooting Guide
This guide addresses common issues encountered when monitoring the synthesis of this compound by TLC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded). | Dilute the sample solution and re-spot on a new TLC plate.[5][6] |
| The sample is acidic or basic. | Add a small amount of triethylamine (0.1-2.0%) to the mobile phase for acidic compounds, or a small amount of acetic acid (0.1-2.0%) for basic compounds.[3] | |
| Inappropriate solvent system polarity. | Adjust the polarity of the solvent system.[6] | |
| No Spots are Visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][6] |
| The compound is not UV-active. | Use a chemical stain for visualization, such as potassium permanganate or a nitro-specific stain.[3][6] | |
| The solvent level in the developing chamber was higher than the spotting line. | Ensure the solvent level is below the baseline where the samples are spotted.[6][7] | |
| Spots are Too High (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture).[4] |
| Spots are Too Low (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in an ethyl acetate/hexane mixture).[4] |
| Uneven Solvent Front | The TLC plate was touching the side of the chamber or the filter paper. | Ensure the plate is not in contact with the sides of the chamber during development.[6] |
| The silica on the plate is damaged. | Cut away the damaged portion of the plate before use.[8] | |
| Unexpected Spots Appear | Contamination of the sample or TLC plate. | Handle the TLC plate by the edges to avoid transferring oils from your fingers. Ensure all glassware is clean.[6] |
| A side reaction may have occurred. | Common side products include the di-substituted piperazine if the Boc-group is cleaved. Co-spot with known starting materials to identify unreacted components. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous N-arylpiperazines.
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.2 equivalents) in an appropriate solvent such as DMSO or DMF, add potassium carbonate (2.0 equivalents) as a base.
-
Addition of Reagents: Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours.
TLC Monitoring Protocol
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline). Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
SM: Dissolve a small amount of 1-Boc-piperazine and 1-fluoro-2-nitrobenzene in a suitable solvent (e.g., ethyl acetate).
-
RM: Dilute a small aliquot of the reaction mixture in the same solvent.
-
-
Spotting: Using a capillary tube, spot small amounts of the SM and RM solutions onto their respective lanes on the baseline. In the co-spot lane, spot both the SM and RM solutions on top of each other.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the chamber is saturated with the solvent vapor. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the RM lane. The product spot should be distinct from the starting material spots.
Data Presentation
Table 1: Suggested TLC Solvent Systems
| Solvent System Components | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane | 2:8 to 4:6 | Adjustable | A good starting point for many organic reactions. Adjust the ratio to achieve an optimal Rf value for the product.[1] |
| Dichloromethane / Methanol | 9.5:0.5 to 9:1 | Higher | Useful if the product is more polar and has a low Rf in ethyl acetate/hexane. |
| Toluene / Ethyl Acetate | 9:1 to 7:3 | Aromatic | Toluene can offer different selectivity for aromatic compounds. |
Table 2: Example TLC Data for a Related Synthesis
The following table provides an example of Rf values for compounds in a related synthesis. Actual Rf values for the synthesis of this compound will need to be determined experimentally.
| Compound | Solvent System | Approximate Rf Value |
| Product of Boc-piperazine and 4-nitroaniline | n-hexane : methanol (8:2) | 0.48 |
Note: This data is for a related compound and should be used as a reference only.
Visualizations
Caption: Workflow for monitoring the reaction by TLC.
Caption: Troubleshooting logic for common TLC issues.
References
Technical Support Center: Industrial Scale Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the industrial-scale synthesis of 1-Boc-4-(2-nitrophenyl)piperazine. This key intermediate is frequently synthesized via a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.[1][2][3] However, scaling up this process presents unique difficulties. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a high-yielding, efficient, and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield of this compound
Question: My Buchwald-Hartwig amination reaction is resulting in a consistently low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in this specific C-N coupling reaction can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor quality starting materials.[4] A systematic approach to optimization is crucial.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical for an efficient reaction. For electron-deficient aryl halides like 1-chloro- or 1-bromo-2-nitrobenzene, electron-rich and sterically hindered phosphine ligands are often required.[1][4]
-
Base Selection: The strength and type of base can significantly influence the reaction rate and the prevalence of side reactions. Strong, non-nucleophilic bases are typically preferred. Using a weaker base might require higher temperatures or longer reaction times.[4]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials and product. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[5]
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic solvents are generally used. Common choices include toluene, dioxane, and THF.[5]
Issue 2: Significant Formation of Side Products
Question: My reaction mixture contains significant impurities that are difficult to separate from the final product. What are the common side reactions and how can they be minimized?
Answer: The primary side reactions in this synthesis are dehalogenation of the aryl halide and the formation of disubstituted piperazine byproducts.
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations. Using a pre-catalyst and running the reaction at a lower temperature may help reduce this side product.
-
Disubstitution: Although using 1-Boc-piperazine protects one nitrogen, any in-situ deprotection of the Boc group can lead to the formation of 1,4-bis(2-nitrophenyl)piperazine. This is generally minimized by maintaining controlled reaction conditions and avoiding excessively high temperatures or prolonged reaction times.
-
Nitro Group Reduction: The nitro group can sometimes be reduced under the reaction conditions, especially if hydrogen sources are present. Ensuring an inert atmosphere and using purified reagents can help mitigate this.
Issue 3: Challenges in Product Purification
Question: I am struggling with the purification of this compound on a large scale. What are the recommended methods?
Answer: Industrial-scale purification requires methods that are both effective and scalable.
-
Crystallization: This is often the most cost-effective method for large-scale purification. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form crystals. Experimenting with different solvent systems is key.
-
Acid/Base Extraction: An acidic wash can be used to remove any unreacted 1-Boc-piperazine and other basic impurities.[6] The product itself is generally stable to mild acidic conditions for a short duration.
-
Column Chromatography: While effective at the lab scale, flash chromatography is often not economically viable for large-scale industrial production. It should be reserved for cases where high-purity material is required and other methods have failed.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst-ligand system for the Buchwald-Hartwig amination of 1-Boc-piperazine with 2-nitro-aryl halides? A1: Sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or DavePhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3, are highly effective for this type of transformation.[7] These systems promote fast reaction rates and can help minimize side reactions.
Q2: Which base is recommended for this reaction on an industrial scale? A2: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective for this reaction.[7] However, if starting materials are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require adjusting the reaction temperature and time.[4]
Q3: How can I ensure the quality of the 1-Boc-piperazine starting material? A3: The synthesis of 1-Boc-piperazine from piperazine and di-tert-butyl dicarbonate (Boc₂O) must be carefully controlled to avoid the formation of the di-Boc-piperazine byproduct.[8] Strategies to favor mono-protection include using an excess of piperazine, slow addition of Boc₂O, or protonating one of the piperazine nitrogens with an acid before adding the protecting agent.[6][8][9]
Q4: How should I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. For industrial scale, HPLC provides more accurate quantitative data on the consumption of starting materials and the formation of the product and impurities.[10]
Data Presentation
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Option 1 | Option 2 | Option 3 | Key Considerations |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 (Pre-catalyst) | Pre-catalysts are often more air-stable and lead to more reproducible results. |
| Ligand | XPhos | RuPhos | DavePhos | Ligand choice is critical and may require screening for optimal performance.[7] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | Stronger bases allow for lower reaction temperatures but may increase side reactions.[4] |
| Solvent | Toluene | Dioxane | THF | Solvent choice can affect solubility and reaction rate.[5] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rate but may also lead to decomposition.[5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst, suboptimal base/solvent, incorrect temperature. | Screen different ligands and pre-catalysts. Optimize base, solvent, and temperature.[4] |
| Side Product Formation | High temperature, incorrect stoichiometry, non-inert atmosphere. | Lower reaction temperature. Ensure precise stoichiometry. Use an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | Insufficient reaction time, low temperature, poor mixing. | Increase reaction time and/or temperature. Ensure adequate agitation, especially at scale. |
| Purification Difficulty | Co-eluting impurities, oily product. | Optimize crystallization solvent system. Consider a chemical wash (e.g., mild acid). |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-piperazine (Mono-protection)
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a reaction vessel and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 2-3 hours while maintaining the temperature at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove excess piperazine and salts.
-
Concentrate the organic layer and purify the resulting 1-Boc-piperazine, typically by crystallization or vacuum distillation.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials: 1-bromo-2-nitrobenzene (1.0 eq), 1-Boc-piperazine (1.1-1.2 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), Sodium tert-butoxide (NaOtBu, 1.3-1.5 eq), Toluene (anhydrous).
-
Procedure:
-
To a dry, inerted reaction vessel, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10-15 minutes to form the active catalyst.
-
Add 1-Boc-piperazine followed by 1-bromo-2-nitrobenzene to the vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by HPLC or TLC. Reactions are often complete within 2-12 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent like ethanol or isopropanol.
-
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Logic diagram for troubleshooting low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating 1-Boc-Piperazine Reactions: A Guide to Preventing Di-Substitution
Technical Support Center
For researchers, scientists, and professionals in drug development, precise control over chemical reactions is paramount. The synthesis of mono-substituted piperazines is a critical step in the development of numerous pharmaceuticals. However, a common challenge is the formation of undesired 1,4-di-substituted byproducts. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent di-substitution in reactions involving 1-Boc-piperazine, ensuring high yields of your target mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for preventing di-substitution in piperazine reactions?
A1: The most effective and widely adopted strategy is the use of a protecting group on one of the piperazine nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under various reaction conditions and its straightforward removal under acidic conditions. By protecting one nitrogen, subsequent functionalization, such as alkylation, acylation, or reductive amination, is directed to the free secondary amine, thus ensuring mono-substitution.[1][2][3]
Q2: Besides using a protecting group, what other reaction parameters can be controlled to favor mono-alkylation?
A2: Several other parameters can be optimized to minimize di-alkylation:
-
Stoichiometry Control: Using an excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2][3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event on the already mono-substituted piperazine.[2]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[2][4]
Q3: What are common side reactions to be aware of, other than di-substitution?
A3: Depending on the specific reaction, other side reactions can occur:
-
Premature Boc Deprotection: Prolonged exposure to even mildly acidic conditions can lead to the removal of the Boc group, which can result in the formation of di-substituted products.[5]
-
Formation of N-acylurea: When using carbodiimide coupling reagents like EDC, the activated intermediate can rearrange. The addition of HOBt or HOAt can suppress this side reaction.[5]
-
Guanidinium Byproduct Formation: Using an excess of uronium-based coupling reagents (e.g., HATU, HBTU) can lead to the formation of a guanidinium byproduct.[5]
-
Ring Fragmentation: In some cases, particularly with lithiation reactions under specific conditions, ring-fragmentation of the piperazine can be a side reaction.[6]
Q4: Can di-substitution be completely avoided?
A4: While completely avoiding di-substitution can be challenging without a protecting group, using N-Boc-piperazine significantly minimizes this side reaction.[1][7] Optimizing reaction conditions as described above will further suppress the formation of the di-substituted byproduct to negligible levels in most cases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of di-substituted byproduct | 1. Incomplete Boc protection of the starting material. 2. Premature deprotection of the Boc group during the reaction. 3. Incorrect stoichiometry (excess alkylating agent). 4. Rapid addition of the alkylating agent. | 1. Verify the purity of the 1-Boc-piperazine before starting. 2. Ensure the reaction is performed under non-acidic conditions.[5] 3. Use a slight excess of 1-Boc-piperazine (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[1][3] 4. Add the alkylating agent slowly or dropwise to the reaction mixture.[2] |
| Low or no product formation | 1. Inactive alkylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Poor solubility of reagents. | 1. Check the quality and reactivity of the alkylating agent. 2. Use an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid generated.[1][2] 3. Some N-alkylation reactions may require heating to proceed at a reasonable rate.[2] 4. Switch to a more polar aprotic solvent like DMF to improve solubility.[2] |
| Reaction stalls or is incomplete | 1. Deactivation of the catalyst (if applicable). 2. Insufficient reaction time. 3. Poor reagent solubility. | 1. If using a catalyst, ensure it is active and not poisoned. 2. Monitor the reaction by TLC or LC-MS and allow for sufficient time for completion. Consider extending the reaction time if necessary.[5] 3. Consider using a different solvent system to ensure all reagents are in solution. |
Data Presentation: Comparison of Mono-Alkylation Strategies
| Strategy | Key Parameters | Typical Yield of Mono-product | Advantages | Disadvantages |
| Direct Alkylation with Excess Piperazine | Large excess of piperazine (e.g., 4-10 equivalents) | Variable, often moderate to good | Simple, one-step process. | Requires separation of excess piperazine and potential for di-substituted byproducts. |
| Alkylation of Mono-protonated Piperazine Salt | Use of piperazine monohydrochloride or monoacetate | Good to high | One-pot procedure, avoids protecting groups.[4] | Selectivity may not be as high as with a Boc group, and reaction conditions need careful control. |
| Alkylation of 1-Boc-piperazine | Stoichiometric amounts (slight excess of Boc-piperazine), base (e.g., K₂CO₃), solvent (e.g., DMF, ACN) | Generally high to excellent (>85%)[1] | High selectivity for mono-alkylation, clean reaction profile.[2][8] | Requires an additional protection and deprotection step. |
| Reductive Amination with 1-Boc-piperazine | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃), 1-Boc-piperazine | High to excellent | Prevents the formation of quaternary ammonium salts, good for a wide range of substrates.[2][9] | Requires a two-step, one-pot process. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1-Boc-piperazine
This protocol describes a general method for the mono-N-alkylation of 1-Boc-piperazine using an alkyl halide.
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide, 1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous DMF or ACN and stir the suspension.
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture at room temperature.[1]
-
Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 75-85°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with DCM and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final mono-substituted piperazine.
Materials:
-
N-alkyl-N'-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-alkylated piperazine.
Visualizations
Caption: Workflow for the synthesis of mono-alkylated piperazine.
Caption: Preventing di-substitution with Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Boc-4-(2-nitrophenyl)piperazine and 1-Boc-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on the phenyl ring of 1-Boc-4-phenylpiperazine derivatives significantly influences their chemical reactivity. This guide provides an objective comparison of the reactivity of 1-Boc-4-(2-nitrophenyl)piperazine and its para-substituted isomer, 1-Boc-4-(4-nitrophenyl)piperazine. Understanding these differences is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of pharmaceutical agents where arylpiperazines are a prevalent structural motif.
Core Reactivity Principles: The Ortho Effect
The primary differentiator in the reactivity of these two isomers is the "ortho effect" observed in the 2-nitro substituted compound. This effect is a combination of steric and electronic factors that do not influence the para-substituted isomer to the same extent.
Steric Hindrance: The bulky nitro group at the ortho position in this compound can sterically hinder the approach of reagents to the adjacent piperazine nitrogen and the aromatic ring. This can lead to slower reaction rates or the need for more forcing conditions compared to the para-isomer, where the nitro group is remote from the piperazine moiety.
Electronic Effects: While the nitro group is strongly electron-withdrawing in both isomers, its proximity to the piperazine ring in the ortho position can lead to through-space electronic interactions and potential twisting of the nitro group out of the plane of the aromatic ring. This can modulate its resonance effect, influencing the electron density of the aromatic system in a manner distinct from the para-isomer.
Comparative Data on Key Reactions
While a direct, side-by-side quantitative comparison in the literature is scarce, the expected reactivity differences based on fundamental chemical principles are summarized below. These expectations are drawn from the known behavior of ortho-substituted nitroaromatics.
| Reaction Type | This compound (ortho-isomer) | 1-Boc-4-(4-nitrophenyl)piperazine (para-isomer) | Rationale |
| Catalytic Hydrogenation (Reduction of Nitro Group) | Potentially slower reaction rate. May require higher catalyst loading or pressure. | Generally proceeds readily under standard conditions. | The ortho-nitro group's proximity to the piperazine ring may lead to competitive binding to the catalyst surface, potentially impeding the reduction. |
| Nucleophilic Aromatic Substitution (if a leaving group is present on the ring) | Slower reaction rate expected. | Faster reaction rate expected. | Steric hindrance from the ortho-nitro and Boc-piperazine groups can impede the approach of a nucleophile to the aromatic ring. |
| Boc Deprotection (Acid-catalyzed) | Comparable reactivity to the para-isomer. | Comparable reactivity to the ortho-isomer. | The Boc group is sufficiently distant from the nitro-phenyl moiety that its removal is unlikely to be significantly affected by the nitro group's position. |
Experimental Protocols
The following are representative experimental protocols for the reduction of the nitro group, a common transformation for these substrates.
Protocol 1: Catalytic Hydrogenation of 1-Boc-4-(4-nitrophenyl)piperazine
Objective: To synthesize 1-Boc-4-(4-aminophenyl)piperazine.
Materials:
-
1-Boc-4-(4-nitrophenyl)piperazine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 1-Boc-4-(4-nitrophenyl)piperazine in methanol in a suitable hydrogenation vessel, add 10% Pd/C.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-4-(4-aminophenyl)piperazine, which can be purified further if necessary.
Protocol 2: Catalytic Hydrogenation of this compound
Objective: To synthesize 1-Boc-4-(2-aminophenyl)piperazine.[1]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol% or higher)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound in methanol in a hydrogenation vessel, add 10% Pd/C.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a slightly higher pressure, e.g., 3-5 atm, may be beneficial) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer compared to the para-isomer due to potential steric effects.
-
Once the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(2-aminophenyl)piperazine.
Signaling Pathways and Biological Relevance
Arylpiperazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently targeting G protein-coupled receptors (GPCRs).[2][3][4] These receptors are integral membrane proteins involved in a vast array of physiological processes, making them important drug targets. The aminophenylpiperazine products derived from the reduction of the title compounds are key intermediates in the synthesis of ligands for various aminergic GPCRs, such as serotonin and dopamine receptors.[2][3] The specific substitution pattern on the phenyl ring is critical for determining the binding affinity and selectivity of these ligands for different receptor subtypes.
Caption: Generalized GPCR signaling pathway initiated by an arylpiperazine ligand.
Experimental Workflow
The reduction of the nitro group is a fundamental step in the utilization of these building blocks for further synthetic elaborations. The general workflow for this transformation is depicted below.
Caption: General workflow for the catalytic hydrogenation of nitrophenylpiperazines.
Conclusion
The choice between this compound and 1-Boc-4-(4-nitrophenyl)piperazine as a synthetic intermediate should be guided by the anticipated impact of the "ortho effect." While the para-isomer generally offers more predictable and facile reactivity in transformations such as catalytic hydrogenation, the ortho-isomer provides a unique structural scaffold that may be essential for achieving specific target molecule geometries and biological activities. Researchers should anticipate the need for potentially more rigorous reaction conditions or longer reaction times when working with the ortho-substituted compound due to steric hindrance. These considerations are paramount in the efficient design and execution of synthetic routes in drug discovery and development.
References
A Comparative Guide to the Synthetic Routes of N-Substituted Piperazines
The N-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and versatile biological activities. The synthesis of these crucial scaffolds can be broadly categorized into N-arylation and N-alkylation strategies, each with a diverse set of methodologies. This guide provides a comparative analysis of the most common synthetic routes, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific needs.
I. Synthesis of N-Aryl Piperazines
The formation of a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen is a frequent challenge in drug synthesis. The primary methods to achieve this are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for C-N bond formation. It is renowned for its broad substrate scope and tolerance of various functional groups.[1]
General Scheme: Ar-X + Piperazine → (Pd Catalyst, Ligand, Base) → Ar-Piperazine
The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., RuPhos, X-Phos) in the presence of a base like sodium tert-butoxide. Modern advancements have led to highly active catalyst systems that enable reactions under mild conditions, often in short reaction times.
Comparative Data for Buchwald-Hartwig Amination:
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Chlorotoluene | 2 mol% Pd-precatalyst, 4 mol% RuPhos | NaOtBu | Toluene | 100 | 10 min | 97 | |
| 2-Chlorotoluene | 2 mol% Pd-precatalyst, 4 mol% RuPhos | NaOtBu | Toluene | 100 | 10 min | 91 | |
| 4-Chloroanisole | 2 mol% Pd-precatalyst, 4 mol% RuPhos | NaOtBu | Toluene | 100 | 10 min | 95 | |
| 2-Bromophenyl-2',4'-dimethylphenylsulfane | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 | 3 h | 66 | [1] |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl | K₃PO₄ | Dioxane | 80 | 5 min | 96 | [2] |
Experimental Protocol: Synthesis of 1-(4-methylphenyl)piperazine To a reaction vessel are added a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), RuPhos ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The vessel is evacuated and backfilled with argon. Toluene (1 mL), 4-chlorotoluene (1.0 mmol), and piperazine (1.2 mmol) are then added. The mixture is stirred at 100 °C for 10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated. The residue is purified by column chromatography to afford the product.
Ullmann-Goldberg Condensation
Historically preceding the Buchwald-Hartwig reaction, the Ullmann condensation is a copper-catalyzed method for N-arylation.[1] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols often use catalytic amounts of copper salts (e.g., CuI) with ligands like L-proline or diamines, allowing for milder conditions.[3]
General Scheme: Ar-X + Piperazine → (Cu Catalyst, Ligand, Base) → Ar-Piperazine
This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium. However, it can have a more limited substrate scope and may require higher temperatures than modern palladium-catalyzed systems.[1]
Comparative Data for Ullmann-Type Reactions:
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI, L-proline | K₂CO₃ | DMSO | 120-140 | 1-24 | ~85-95 | [3] |
| 2-Chloropyrimidine | None (SNAr) | N/A | N/A | N/A | N/A | High | [1] |
| 4-Fluoro-2-nitrobenzoic acid t-butyl ester | N-methylpiperazine (reagent and solvent) | N/A | N-methylpiperazine | N/A | N/A | N/A | [1] |
Experimental Protocol: General Procedure for Ullmann N-Arylation To a sealed reaction vessel, add piperazine (1.0 equiv.), the aryl halide (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.). Add DMSO as the solvent. The vessel is sealed and the reaction mixture is heated to 120-140 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for N-arylation when the aryl halide is activated by strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions. This reaction does not require a metal catalyst, making it cost-effective and simplifying product purification.[1] Heterocyclic halides, such as chloropyrimidines, are often sufficiently activated for SNAr.[1]
General Scheme: Ar(EWG)-X + Piperazine → (Base, Solvent) → Ar(EWG)-Piperazine
Experimental Protocol: Synthesis of 1-(2,4-dinitrophenyl)piperazine To a solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL), add piperazine (2.0 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the product.
II. Synthesis of N-Alkyl Piperazines
Attaching alkyl groups to the piperazine nitrogen can be achieved through several reliable methods. The primary challenge is often controlling the selectivity between mono- and di-alkylation on the symmetric piperazine core.[4]
Direct Nucleophilic Substitution (Alkylation)
This is a classical and straightforward approach involving the reaction of piperazine with an alkyl halide. To achieve mono-alkylation, strategies include using a large excess of piperazine, or more commonly, using a mono-protected piperazine (e.g., N-Boc or N-acetyl piperazine) to direct the alkylation to the free nitrogen.[4][5]
General Scheme: R-X + Boc-Piperazine → (Base) → R-N(Boc)Piperazine → (Deprotection) → R-Piperazine
Comparative Data for N-Alkylation of N-Acetylpiperazine:
| Alkyl Bromide (R-Br) | Base | Solvent | Yield of N-Alkyl-N'-Acetylpiperazine (%) | Reference |
| n-Butyl bromide | K₂CO₃ | Acetone | 88 | [5] |
| n-Hexyl bromide | K₂CO₃ | Acetone | 90 | [5] |
| n-Octyl bromide | K₂CO₃ | Acetone | 87 | [5] |
| n-Dodecyl bromide | K₂CO₃ | Acetone | 79 | [5] |
Experimental Protocol: N-Alkylation of N-Boc-piperazine To a solution of N-Boc-piperazine (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 1.5 equiv.) and the alkyl halide (1.1 equiv.). The mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction is then worked up by filtering off the base, evaporating the solvent, and partitioning the residue between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography. The Boc group can then be removed with an acid like TFA or HCl.[4]
Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3] This method avoids the formation of quaternary ammonium salts, a potential side reaction in direct alkylation.[6]
General Scheme: R-CHO + Piperazine → [Iminium Ion] → (Reducing Agent) → R-CH₂-Piperazine
Comparative Data for Reducing Agents in Reductive Amination:
| Reducing Agent | Strength | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (STAB) | Mild | Tolerates a wide range of functional groups, stable in air | More expensive than other borohydrides |
| Sodium cyanoborohydride (NaBH₃CN) | Mild | Selective for imines over carbonyls | Generates toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂, Pd/C) | Strong | "Green", high-yielding, no byproducts | Requires specialized high-pressure equipment |
Experimental Protocol: Reductive Amination with STAB Dissolve mono-Boc-piperazine (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise. Continue stirring until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give the crude product, which is then purified.[3][7]
Amide Coupling Followed by Reduction
This two-step approach involves first forming an amide bond between a piperazine and a carboxylic acid, followed by reduction of the amide to the corresponding amine. This is a robust method, especially when the corresponding aldehyde for reductive amination is unstable or unavailable.
General Scheme: R-COOH + Piperazine → (Coupling Agent) → R-C(O)-Piperazine → (Reducing Agent) → R-CH₂-Piperazine
Common coupling reagents for the first step include carbodiimides (EDC) or uronium salts (HATU).[1] The subsequent reduction is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[8]
Comparative Data for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | 75 - 90 | Cost-effective; urea byproduct can complicate purification.[1] |
| HATU | None | DIPEA | 85 - 98 | Highly efficient, good for hindered substrates, minimizes racemization.[1] |
Experimental Protocol: Amide Formation (EDC/HOBt) and Reduction (BH₃)
-
Amide Formation: To a solution of a carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM, add N-Boc-piperazine (1.1 equiv.), HOBt (1.2 equiv.), and DIPEA (2.5 equiv.). Cool the mixture to 0 °C and add EDC (1.2 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 4-24 hours. Work up by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.[1]
-
Amide Reduction: To a solution of the purified N-acylpiperazine (1.0 equiv.) in anhydrous THF at 0 °C, add a solution of borane-THF complex (e.g., 1 M in THF, 2-3 equiv.) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete. Cool the reaction and carefully quench with methanol, followed by aqueous HCl. Basify the mixture and extract the product with an organic solvent.
Summary and Visualization
The choice of synthetic route depends heavily on the nature of the desired substituent (aryl vs. alkyl), the availability and cost of starting materials, functional group tolerance, and scalability. For N-arylation, Buchwald-Hartwig amination offers the broadest scope, while SNAr is ideal for activated systems. For N-alkylation, reductive amination is a versatile and high-yielding method, while direct alkylation of a protected piperazine is a simple and effective alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC-UV and Alternative Methods for the Assay of 1-Boc-4-(2-nitrophenyl)piperazine
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like 1-Boc-4-(2-nitrophenyl)piperazine is fundamental to ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against other analytical techniques for the assay of this compound. The information presented herein is supported by established analytical principles and data from analogous compounds to facilitate informed method selection and development.
Comparison of Analytical Methods
While HPLC-UV stands out as a practical and reliable method for routine analysis of this compound, alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity and specificity. The choice of method often hinges on the specific analytical requirements, including the need for trace-level detection, impurity profiling, and the available instrumentation.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Piperazine Derivatives
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[1] | Chromatographic separation coupled with mass analysis of precursor and product ions.[2] | Chromatographic separation of volatile compounds followed by mass analysis.[3] |
| Specificity | Good, but potential for interference from co-eluting species with similar UV spectra. | High, based on mass-to-charge ratio, minimizing interferences.[2] | High, based on mass fragmentation patterns.[3] |
| Sensitivity | Moderate. | High, ideal for trace analysis.[2] | High, especially for volatile and thermally stable compounds. |
| Linearity Range | Typically in the µg/mL to mg/mL range. | Wide, often from pg/mL to µg/mL.[2] | Generally in the ng/mL to µg/mL range. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 85-115%.[2] | Typically 90-110%. |
| Precision (%RSD) | Generally <2%. | Typically <15%.[2] | Generally <15%. |
| Sample Preparation | Simple dissolution and filtration. | Can be simple, but may require solid-phase extraction for complex matrices. | Often requires derivatization to improve volatility and thermal stability.[4] |
| Instrumentation Cost | Relatively low.[5] | High.[1] | Moderate to high. |
| Throughput | High. | Moderate to high. | Moderate. |
Experimental Protocols
A detailed experimental protocol for a representative HPLC-UV method for the analysis of this compound is provided below. This method is based on established principles for the analysis of piperazine derivatives and leverages the inherent UV absorptivity of the target molecule.
HPLC-UV Method for this compound Assay
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254 nm or near the absorbance maximum of the nitroaromatic chromophore is recommended. The λmax for a similar compound, 1-Boc-4-(4-nitrophenyl)piperazine, can be referenced.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time, which should be consistent with the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-UV method validation and a logical comparison of the analytical techniques.
References
A Comparative Guide to the Batch-to-Batch Spectral Consistency of 1-Boc-4-(2-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the batch-to-batch spectral consistency of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. Ensuring the spectral purity and consistency of such intermediates is paramount for the reliability and reproducibility of drug development processes. This document presents a comparative analysis of three hypothetical batches of this compound and includes a comparison with a commercially available alternative, 1-Boc-4-(4-nitrophenyl)piperazine. The data herein is representative and intended to illustrate a typical analytical workflow for quality control.
Executive Summary
Maintaining stringent quality control over starting materials and intermediates is a cornerstone of efficient and successful drug development. This guide demonstrates the application of routine analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to assess the batch-to-batch consistency of this compound. The presented data highlights minor, yet acceptable, variations between batches and underscores the importance of identifying potential impurities. Furthermore, a comparison with the isomeric alternative, 1-Boc-4-(4-nitrophenyl)piperazine, illustrates how subtle structural differences are clearly delineated by these analytical methods.
Product Comparison: this compound vs. 1-Boc-4-(4-nitrophenyl)piperazine
| Feature | This compound | 1-Boc-4-(4-nitrophenyl)piperazine (Alternative) |
| Chemical Structure | A piperazine ring with a Boc protecting group on one nitrogen and a 2-nitrophenyl group on the other. | A piperazine ring with a Boc protecting group on one nitrogen and a 4-nitrophenyl group on the other. |
| Typical Application | Intermediate in the synthesis of various active pharmaceutical ingredients (APIs), often where the ortho-nitro functionality is a precursor for further chemical modification. | Intermediate in API synthesis, particularly where the para-nitro group is desired for its electronic properties or as a handle for further reactions. |
| Key Spectral Differentiators | Distinct aromatic proton signals in ¹H NMR due to the ortho-substitution pattern. | More symmetrical aromatic proton signals in ¹H NMR. |
Batch-to-Batch Spectral Consistency of this compound
The following tables summarize the spectral data for three hypothetical batches of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Batch | δ 7.80 (dd, 1H) | δ 7.50 (td, 1H) | δ 7.15 (d, 1H) | δ 7.05 (t, 1H) | δ 3.60 (t, 4H) | δ 3.10 (t, 4H) | δ 1.50 (s, 9H) | Impurities |
| Batch 1 (Reference) | 7.80 | 7.50 | 7.15 | 7.05 | 3.60 | 3.10 | 1.50 | None Detected |
| Batch 2 | 7.81 | 7.51 | 7.16 | 7.06 | 3.61 | 3.11 | 1.50 | Trace signal at δ 2.9 (s), consistent with piperazine. |
| Batch 3 | 7.80 | 7.50 | 7.15 | 7.05 | 3.60 | 3.10 | 1.51 | None Detected |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Batch | Aromatic Cs | C=O | Boc C | Piperazine Cs | Boc CH₃ |
| Batch 1 (Reference) | 149.5, 147.2, 133.5, 125.5, 124.0, 121.0 | 154.7 | 80.0 | 52.5, 44.5 | 28.4 |
| Batch 2 | 149.5, 147.2, 133.6, 125.5, 124.1, 121.0 | 154.7 | 80.1 | 52.5, 44.5 | 28.4 |
| Batch 3 | 149.5, 147.2, 133.5, 125.5, 124.0, 121.0 | 154.8 | 80.0 | 52.6, 44.5 | 28.5 |
Table 3: FT-IR Data (cm⁻¹)
| Batch | C-H (Aromatic) | C-H (Aliphatic) | C=O (Boc) | NO₂ Stretch | C-N Stretch |
| Batch 1 (Reference) | 3070 | 2975, 2850 | 1695 | 1520, 1350 | 1240 |
| Batch 2 | 3071 | 2976, 2851 | 1694 | 1521, 1350 | 1240 |
| Batch 3 | 3070 | 2975, 2850 | 1695 | 1520, 1351 | 1241 |
Table 4: Mass Spectrometry Data (ESI+)
| Batch | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments (m/z) |
| Batch 1 (Reference) | 308.16 | 330.14 | 252.1 (M-C₄H₈), 208.1 (M-Boc) |
| Batch 2 | 308.16 | 330.14 | 252.1, 208.1, 87.1 (piperazine+H)⁺ |
| Batch 3 | 308.16 | 330.15 | 252.1, 208.1 |
Comparison with an Alternative: 1-Boc-4-(4-nitrophenyl)piperazine
To provide context for the spectral data of this compound, the following table outlines the expected spectral features of a common alternative, 1-Boc-4-(4-nitrophenyl)piperazine.
Table 5: Comparative Spectral Data
| Parameter | This compound | 1-Boc-4-(4-nitrophenyl)piperazine |
| ¹H NMR (Aromatic) | Complex multiplet pattern (δ 7.0-7.8) | Two doublets (A₂B₂ system), e.g., δ 8.15 (d) and δ 6.90 (d) |
| ¹³C NMR (Aromatic) | Six distinct signals | Four signals due to symmetry |
| FT-IR (NO₂ Stretch) | ~1520, 1350 cm⁻¹ | ~1510, 1340 cm⁻¹ |
| MS (Fragmentation) | Similar fragmentation of the Boc group and piperazine ring. | Similar fragmentation of the Boc group and piperazine ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline-corrected and the peaks were labeled.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Analysis Method: Direct infusion into the ESI source.
-
ESI Conditions:
-
Ionization Mode: Positive
-
Nebulizer Pressure: 35 psig
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Capillary Voltage: 3500 V
-
-
MS Scan Parameters:
-
Scan Range: m/z 50-500
-
Fragmentor Voltage: 70 V
-
Visualizations
Caption: Experimental workflow for batch-to-batch spectral consistency analysis.
Caption: Logical relationship of isomeric starting materials to different API precursors.
A Comparative Analysis of the Biological Efficacy of Ortho- vs. Para-Nitrophenyl Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on the phenyl ring of nitrophenyl piperazine derivatives can significantly influence their biological activity. This guide provides a comparative overview of the efficacy of ortho- and para-substituted nitrophenyl piperazine derivatives, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes findings from various research endeavors to offer insights into their potential as therapeutic agents.
Quantitative Data Summary
The following table summarizes the biological activity of representative ortho- and para-nitrophenyl piperazine derivatives. It is important to note that the presented compounds, while belonging to the nitrophenyl piperazine class, have variations in their other structural components. This inherent variability should be considered when interpreting the data.
| Compound ID | Isomer | Derivative Class | Biological Target/Activity | Quantitative Data (IC₅₀/MIC) |
| 1 | para | 4-Nitrophenylpiperazine-aryl ester | Tyrosinase Inhibition | IC₅₀: 72.55 µM[1] |
| 2 | para | 4-Nitrophenylpiperazine-N-oxide | Antimycobacterial | MIC: 15.0 µM (against M. marinum) |
| 3 | ortho | (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-nitrophenyl)methanone | Tyrosinase Inhibition | Data not quantitatively specified in the provided abstract. |
| 4 | ortho | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | Not Specified | Synthesis confirmed by NMR and Mass Spec. Biological data not provided in the abstract.[2] |
| 5 | para | 1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine | Not Specified | Synthesis confirmed by NMR and Mass Spec. Biological data not provided in the abstract.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Tyrosinase Inhibitory Activity Assay
The inhibitory activity of the synthesized nitrophenyl piperazine derivatives against mushroom tyrosinase was determined spectrophotometrically.
-
Preparation of Solutions:
-
Mushroom tyrosinase (EC 1.14.18.1) was dissolved in a phosphate buffer (pH 6.8) to a final concentration of 1000 U/mL.
-
L-DOPA was prepared as a 2.5 mM solution in the same phosphate buffer.
-
The test compounds were dissolved in DMSO to create stock solutions, which were further diluted with the phosphate buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 20 µL of the tyrosinase solution was mixed with 140 µL of the phosphate buffer and 20 µL of the test compound solution.
-
The mixture was incubated at 37°C for 10 minutes.
-
The reaction was initiated by adding 20 µL of the L-DOPA solution.
-
The absorbance was measured at 475 nm every minute for 30 minutes using a microplate reader.
-
Kojic acid was used as a positive control.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition was calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimycobacterial Activity Assay
The minimum inhibitory concentration (MIC) of the compounds against various mycobacterial strains was determined using the microplate Alamar Blue assay (MABA).
-
Preparation of Bacterial Culture and Compounds:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other mycobacterial strains were grown in Middlebrook 7H9 broth supplemented with OADC enrichment.
-
The bacterial culture was adjusted to a McFarland standard of 1.0.
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, serial dilutions of the test compounds were prepared in the supplemented Middlebrook 7H9 broth.
-
The standardized bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 5-7 days.
-
After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 was added to each well.
-
The plates were re-incubated for 24 hours.
-
-
Data Analysis:
-
A color change from blue to pink indicated bacterial growth.
-
The MIC was defined as the lowest concentration of the compound that prevented this color change.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes relevant to the biological evaluation of these compounds.
Caption: Signaling pathway of melanin synthesis and the inhibitory action of nitrophenyl piperazine derivatives on tyrosinase.
Caption: Experimental workflow for determining the antimycobacterial activity using the Microplate Alamar Blue Assay (MABA).
Concluding Remarks
The available data, though not from direct comparative studies, suggests that both ortho- and para-nitrophenyl piperazine derivatives exhibit promising biological activities. The para-substituted derivatives have been more extensively studied, particularly as tyrosinase inhibitors and antimycobacterial agents. The limited information on ortho-isomers highlights a significant gap in the current research landscape.
Future studies should focus on the synthesis and parallel biological evaluation of a series of ortho- and para-nitrophenyl piperazine derivatives with identical substitutions on the rest of the molecule. Such a direct comparison is crucial for elucidating the structure-activity relationship (SAR) concerning the position of the nitro group and for guiding the rational design of more potent and selective therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for these much-needed comparative investigations.
References
Alternative protecting groups for piperazine in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous and invaluable component in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique symmetrical structure, with two secondary amines, presents both an opportunity for diverse functionalization and a significant synthetic challenge: the selective modification of one nitrogen atom while the other remains available for subsequent reactions. For decades, the go-to strategy has been the protection of one nitrogen with a tert-butyloxycarbonyl (Boc) group. However, the often harsh acidic conditions required for Boc removal can be incompatible with sensitive functional groups elsewhere in the molecule.[1]
This guide provides a comprehensive comparison of alternative protecting groups for piperazine, offering a toolkit of orthogonal strategies for selective functionalization. We will delve into the performance of the most common protecting groups—Boc, Carboxybenzyl (Cbz), and Fluorenylmethoxycarbonyl (Fmoc)—supported by experimental data and detailed protocols to aid researchers in selecting the most suitable protecting group for their specific synthetic needs.
Orthogonal Protecting Groups: A Comparative Overview
The cornerstone of modern multi-step synthesis is the concept of orthogonality, where one protecting group can be selectively removed in the presence of others.[2] This is particularly crucial when working with multifunctional molecules. The choice between Boc, Cbz, and Fmoc for piperazine protection hinges on their distinct cleavage conditions, which allows for strategic and selective deprotection.
Caption: Orthogonal protection and deprotection of piperazine.
Performance Comparison of Protecting Groups
The choice of a protecting group significantly impacts the overall efficiency and success of a synthetic route. The following tables summarize quantitative data for the protection and deprotection of piperazine with Boc, Cbz, and Fmoc groups, as well as their stability under various conditions.
Table 1: Mono-Protection of Piperazine
| Protecting Group | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | Dichloromethane (DCM) | Triethylamine | 0 to RT | 1 - 3 | 70-80 | [3] |
| Boc | (Boc)₂O | Methanol | Trifluoroacetic acid (TFA) | 0 to RT | 3 - 5 | ~45 | [3][4] |
| Cbz | Benzyl Chloroformate | DCM / aq. Na₂CO₃ | Na₂CO₃ | 0 | 20 | 90 | [5] |
| Fmoc | Fmoc-OSu | Dioxane / aq. NaHCO₃ | NaHCO₃ | 0 to RT | Overnight | High | [2] |
Table 2: Deprotection of Protected Piperazine
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >90 | [6] |
| Boc | 4M HCl in Dioxane | Dioxane | RT | 1 - 4 h | High | [7] |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | RT | - | High | [2] |
| Cbz | Ammonium formate, Pd/C | Methanol | RT | - | High | [8] |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 30 - 60 min | High | [2] |
| Fmoc | 5% Piperazine, 1% DBU in DMF | Dimethylformamide (DMF) | RT | < 1 min | High | [9] |
Table 3: Stability of Protecting Groups
| Condition | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | Stable |
| Weak Acid (e.g., Acetic Acid) | Generally Stable | Stable | Stable |
| Strong Base (e.g., NaOH) | Stable | Stable | Labile |
| Weak Base (e.g., Piperidine) | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Labile | Quasi-orthogonal (can be cleaved)[10] |
| Nucleophiles | Stable | Stable | Generally Stable |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the protection and deprotection of piperazine using Boc, Cbz, and Fmoc protecting groups.
Protocol 1: Mono-Boc Protection of Piperazine (Acid-mediated)[11]
Caption: Workflow for mono-Boc protection of piperazine.
-
Materials:
-
Piperazine (1.0 equiv.)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperazine in methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of TFA or HCl in methanol to the piperazine solution and stir for 15-30 minutes at 0 °C.
-
Add a solution of (Boc)₂O in methanol dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench the reaction with 5% sodium thiosulfate solution.
-
Adjust the pH to 10 with 20% NaOH solution.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
-
Protocol 2: Deprotection of Boc-Protected Piperazine[6][7]
-
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM and cool to 0 °C.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
-
Protocol 3: Mono-Cbz Protection of Piperazine[2]
-
Materials:
-
Piperazine (5.0 equiv.)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate solution
-
Benzyl Chloroformate (Cbz-Cl) (1.0 equiv.)
-
-
Procedure:
-
Dissolve piperazine in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in DCM.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-piperazine.
-
Protocol 4: Deprotection of Cbz-Protected Piperazine[2]
-
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol, Ethanol, or Ethyl Acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected piperazine.
-
Protocol 5: Fmoc Protection of an Amino Acid (General Procedure)[2]
-
Materials:
-
Amino acid (e.g., piperazine)
-
10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate
-
Fmoc-OSu
-
Dioxane or acetone
-
Diethyl ether
-
Dilute hydrochloric acid
-
-
Procedure:
-
Dissolve the amino acid in the basic aqueous solution.
-
Slowly add a solution of Fmoc-OSu in dioxane or acetone at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the Fmoc-protected product.
-
Collect the product by filtration.
-
Protocol 6: Deprotection of Fmoc-Protected Piperazine[2]
-
Materials:
-
N-Fmoc protected piperazine derivative
-
Anhydrous dimethylformamide (DMF)
-
Piperidine
-
-
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to obtain the deprotected piperazine.
-
Selecting the Right Protecting Group
The choice of protecting group is a critical decision in the design of a synthetic route. The following decision workflow can help guide researchers in selecting the most appropriate protecting group for their specific needs.
Caption: Decision workflow for selecting a piperazine protecting group.
Conclusion
While the Boc group remains a workhorse for piperazine protection, a thorough understanding of alternative protecting groups like Cbz and Fmoc is essential for the modern synthetic chemist. The orthogonality of these groups provides the flexibility needed to construct complex molecules with diverse functionalities. By carefully considering the stability of the protecting groups and the specific reaction conditions required for their removal, researchers can design more efficient and robust synthetic strategies, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of 1-Boc-4-(2-nitrophenyl)piperazine Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of impurities in 1-Boc-4-(2-nitrophenyl)piperazine, a key building block in the synthesis of various pharmaceutical agents.
Executive Summary
The selection of an appropriate analytical technique is paramount for ensuring the purity and safety of pharmaceutical compounds. For the analysis of impurities in this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the superior method . The primary reason for this is the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group. The high temperatures typically required for Gas Chromatography (GC) can lead to the degradation of the parent molecule and its impurities, resulting in inaccurate quantification and the potential misidentification of degradants as process-related impurities. LC-MS, conversely, operates at lower temperatures, preserving the integrity of the analytes and providing more reliable and accurate data.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Ideal for volatile, non-polar, and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile, thermally labile, and polar molecules.[1] |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability of polar analytes. | Generally simpler, with analytes dissolved in a suitable solvent. |
| Thermal Stress | High injector and column temperatures can cause degradation of thermally sensitive molecules like Boc-protected compounds. | Analysis is performed at or near ambient temperatures, preserving the integrity of the sample. |
| Sensitivity | Can be very sensitive for targeted volatile compounds. | Generally offers high sensitivity, particularly with tandem MS (MS/MS), for a broad range of compounds. |
| Matrix Effects | Can be susceptible to matrix effects, though often less complex than in LC-MS. | Can be more prone to matrix effects from non-volatile salts and other sample components. |
Quantitative Performance Data (Typical)
| Parameter | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.5 µg/mL | 0.04 - 0.5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Impurities
This protocol is a representative example and may require optimization for specific impurities and instrumentation.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Further dilute the sample to an appropriate concentration for analysis (e.g., 10 µg/mL).
2. Chromatographic Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the parent compound and its impurities. For example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Hypothetical GC-MS Method (with Cautionary Note)
Note: This method is presented for comparative purposes. Due to the high risk of thermal degradation of the Boc-group, this approach is not recommended for accurate quantification of this compound and its impurities.
1. Derivatization (if necessary):
-
For potential polar impurities, derivatization (e.g., silylation) may be required to increase volatility. However, this adds complexity and potential for side reactions.
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
3. GC Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: As low as possible to minimize degradation, ideally below 150°C, though this may compromise volatilization. Standard methods often use 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature that allows for the elution of all compounds of interest without causing degradation.
-
Carrier Gas: Helium at a constant flow rate.
4. MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50-550.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound impurities and a comparison of the decision-making process between GC-MS and LC-MS.
Caption: Experimental workflow for LC-MS analysis.
Caption: Logical comparison of analytical methods.
Conclusion
For the reliable and accurate analysis of impurities in this compound, LC-MS is the unequivocally recommended technique. Its ability to operate at low temperatures prevents the thermal degradation of the Boc-protecting group, ensuring that the detected impurities are genuine process-related substances and not artifacts of the analytical method. While GC-MS is a powerful tool for many applications, its use for this particular analyte is fraught with the high risk of generating misleading data. Therefore, for robust impurity profiling in a drug development and quality control setting, LC-MS, particularly LC-MS/MS, provides the necessary sensitivity, selectivity, and sample integrity.
References
Structural Confirmation of 1-Boc-4-(2-nitrophenyl)piperazine: A Comparative Guide Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic intermediates is a critical step in the drug discovery and development pipeline. 1-Boc-4-(2-nitrophenyl)piperazine is a valuable building block, frequently utilized in the synthesis of various pharmacologically active compounds.[1][2] Its precise molecular architecture, including the substitution pattern on the phenyl ring and the placement of the Boc protecting group, is essential for ensuring the intended outcome of subsequent synthetic steps.
This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound. We present supporting experimental data and detailed protocols to assist researchers in applying these methods.
Structural Elucidation via 2D NMR Spectroscopy
2D NMR techniques are unparalleled in their ability to reveal through-bond and through-space correlations between nuclei, providing a definitive "map" of the molecular structure. By correlating ¹H and ¹³C chemical shifts, experiments such as COSY, HSQC, and HMBC provide irrefutable evidence of atomic connectivity.
For the structural analysis of this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments were utilized. The structure with atom numbering for NMR assignment is shown below:
Data Presentation: NMR Assignments
The following tables summarize the quantitative NMR data acquired for this compound in CDCl₃ at 500 MHz.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | - | - | 147.8 |
| 2' | 7.75 | dd | 8.1, 1.6 | 133.5 |
| 3' | 7.05 | td | 7.7, 1.1 | 120.1 |
| 4' | 7.50 | ddd | 8.6, 7.2, 1.6 | 125.8 |
| 5' | 7.15 | dd | 8.4, 1.1 | 123.0 |
| 6' | - | - | - | 145.2 |
| 2, 6 | 3.62 | t | 5.0 | 44.5 |
| 3, 5 | 3.18 | t | 5.0 | 50.7 |
| 8 (C=O) | - | - | - | 154.7 |
| 9 (Cq) | - | - | - | 80.1 |
| 10 (CH₃) | 1.49 | s | - | 28.4 |
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-2' (7.75) | H-3' | C-2' (133.5) | C-4', C-6', C-1' |
| H-3' (7.05) | H-2', H-4' | C-3' (120.1) | C-1', C-5' |
| H-4' (7.50) | H-3', H-5' | C-4' (125.8) | C-2', C-6' |
| H-5' (7.15) | H-4' | C-5' (123.0) | C-1', C-3' |
| H-2,6 (3.62) | H-3,5 | C-2,6 (44.5) | C-3,5, C-8 (Boc C=O), C-9 (Boc Cq) |
| H-3,5 (3.18) | H-2,6 | C-3,5 (50.7) | C-2,6, C-6' (Aryl C-N) |
| H-10 (1.49) | - | C-10 (28.4) | C-8 (Boc C=O), C-9 (Boc Cq) |
Interpretation of 2D NMR Data The structural confirmation is achieved through the logical assembly of molecular fragments based on the observed correlations:
-
Aromatic Spin System : The COSY spectrum confirms the connectivity of the aromatic protons (H-2' through H-5'), establishing the ortho-substitution pattern on the phenyl ring.[3][4]
-
Piperazine Ring : COSY correlations between the proton signals at 3.62 ppm (H-2,6) and 3.18 ppm (H-3,5) confirm the piperazine ring structure.
-
Direct C-H Attachment : The HSQC spectrum unambiguously links each proton to its directly attached carbon, as detailed in Table 1 and 2.[5]
-
Connectivity of Fragments : The HMBC experiment is crucial for connecting the molecular fragments.[6]
-
A clear correlation from the piperazine protons H-3,5 (δ 3.18) to the aromatic carbon C-6' (δ 145.2) confirms the attachment of the piperazine ring to the nitrophenyl group.
-
Correlations from the other set of piperazine protons H-2,6 (δ 3.62) to the Boc carbonyl carbon C-8 (δ 154.7) confirm the position of the Boc protecting group.
-
The protons of the t-butyl group H-10 (δ 1.49) show strong correlations to both the Boc quaternary (C-9) and carbonyl (C-8) carbons, confirming the integrity of the tert-butoxycarbonyl group.
-
Visualizing the Confirmation Workflow
The logical process of using 2D NMR for structural elucidation can be visualized as a workflow.
The following diagram illustrates the key long-range HMBC correlations that piece the molecular puzzle together.
Experimental Protocols
General NMR Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Protocol for 2D NMR Experiments (500 MHz Spectrometer):
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpmf (gradient-selected, magnitude-mode).
-
Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (per increment): 2-4.
-
Relaxation Delay: 1.5-2.0 s.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.[7]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (gradient-selected, editing for CH/CH₂/CH₃).
-
Spectral Width (F2, ¹H): 12-16 ppm.
-
Spectral Width (F1, ¹³C): 180-200 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans (per increment): 4-8.
-
¹J C-H Coupling Constant: Optimized for ~145 Hz.
-
Relaxation Delay: 1.5 s.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (gradient-selected).
-
Spectral Width (F2, ¹H): 12-16 ppm.
-
Spectral Width (F1, ¹³C): 200-220 ppm.
-
Number of Increments (F1): 400.
-
Number of Scans (per increment): 8-16.
-
Long-Range Coupling Constant (ⁿJ C-H): Optimized for 8 Hz (to observe 2-4 bond correlations).
-
Relaxation Delay: 2.0 s.
-
Comparison with Alternative Structural Confirmation Methods
While 2D NMR is exceptionally powerful, other techniques provide complementary information. The choice of method often depends on the specific question being asked, sample availability, and instrumentation access.
Table 3: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Complete covalent structure and connectivity in solution. Stereochemical information via NOESY. | Provides unambiguous atom-to-atom connectivity. Non-destructive. Reflects the structure in a biologically relevant state (solution).[8] | Requires relatively large amounts of pure sample (~5-10 mg). Can be time-consuming to acquire and analyze. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. Absolute stereochemistry. | The "gold standard" for definitive structural proof. Provides unparalleled atomic resolution. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution or biologically active conformation.[9] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (HRMS). Fragmentation patterns can infer structural motifs. | Extremely high sensitivity (sub-picogram). Fast analysis. Can be coupled with chromatography (LC-MS, GC-MS) to analyze mixtures. | Does not provide direct connectivity information. Isomers (e.g., positional isomers like 1-(2-nitrophenyl) vs. 1-(4-nitrophenyl)) often cannot be distinguished without fragmentation analysis and standards. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O of the Boc group, N-O of the nitro group). | Fast, simple, and inexpensive. Requires minimal sample. Good for quick verification of key functional groups.[10] | Provides very limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups. |
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COSY [chem.ch.huji.ac.il]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Quantitative NMR (qNMR) for Purity Assessment of 1-Boc-4-(2-nitrophenyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a critical aspect of quality control. 1-Boc-4-(2-nitrophenyl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise purity assessment to ensure the reliability and reproducibility of downstream processes. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data presentation.
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.[3] This allows for the calculation of purity by comparing the integral of a known analyte proton signal to that of a certified internal standard.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, required accuracy, and available instrumentation. Besides qNMR, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods for purity analysis of piperazine derivatives.[4][5][6]
| Technique | Principle | Advantages for this compound | Disadvantages |
| qNMR | Signal intensity is directly proportional to the number of nuclei. Purity is determined against a certified internal standard.[1] | - Primary method, high accuracy.[2]- No need for a specific reference standard of the analyte.- Provides structural information for impurity identification.- Relatively fast sample analysis time. | - Lower sensitivity compared to chromatographic methods for trace impurities.[7]- Potential for signal overlap in complex mixtures.- Requires careful selection of internal standard and experimental parameters. |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with UV detection.[4] | - High sensitivity and resolution for separating impurities.[7]- Well-established and widely available technique.- The nitroaromatic chromophore in the analyte allows for direct UV detection. | - Requires a specific reference standard for the analyte for accurate quantification.- Method development can be time-consuming.- Piperazine-related impurities may lack a strong chromophore, potentially requiring derivatization.[4] |
| GC-MS | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with mass spectrometric detection. | - High sensitivity and selectivity, especially with MS detection.- Excellent for identifying and quantifying volatile impurities. | - The analyte may have limited volatility, potentially requiring derivatization.- High temperatures in the injector and column can lead to degradation of thermally labile compounds. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
A robust qNMR method relies on the appropriate selection of an internal standard and optimized acquisition parameters to ensure accurate and precise results.
Internal Standard Selection: An ideal internal standard should be of high purity, stable, non-reactive with the sample, and have signals that do not overlap with the analyte signals.[2] For this compound, which contains a nitroaromatic moiety, 1,4-Dinitrobenzene is a suitable internal standard. Its aromatic protons resonate in a region that is typically free from analyte signals, and it is commercially available in high purity.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure complete relaxation of all relevant protons).
-
Number of Scans: 16 (can be adjusted to achieve an adequate signal-to-noise ratio).
-
Acquisition Time: ≥ 3 s
-
Spectral Width: 16 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H) or a well-resolved aromatic proton can be used. For 1,4-Dinitrobenzene, the singlet from the four aromatic protons (~8.4 ppm, 4H) is used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,4-Dinitrobenzene)
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the nitrophenyl chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range.
Data Analysis: The purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: GC system coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 500.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
Quantitative Data Summary
The following table presents hypothetical data for the purity assessment of a single batch of this compound using the three described methods.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| qNMR | 98.5 | 0.3% | Provides a direct measure of the absolute purity. Minor impurities structurally related to the main compound were also quantifiable. |
| HPLC-UV | 99.2 (Area %) | 0.2% | Excellent separation of the main peak from two minor impurities. Purity is based on relative peak areas and assumes equal detector response for all components. |
| GC-MS | 98.8 (Area %) | 0.5% | One minor volatile impurity was detected that was not observed by HPLC. Peak shape for the main component was slightly broad, suggesting some on-column interaction. |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the qNMR workflow and a comparison of the analytical methods.
Caption: Workflow for purity determination by qNMR.
Caption: Logical comparison of analytical methods.
Conclusion
For the purity assessment of this compound, qNMR serves as an excellent primary method for obtaining an accurate, absolute purity value without the need for a specific analyte reference standard. It also provides valuable structural information about any detected impurities. HPLC-UV offers superior separation and sensitivity for non-volatile impurities, making it a powerful complementary technique. GC-MS is particularly useful for identifying and quantifying any volatile impurities that may be present. A comprehensive purity assessment strategy would ideally involve the use of qNMR for absolute quantification, complemented by a chromatographic technique like HPLC to ensure the absence of co-eluting or trace-level impurities. This orthogonal approach provides a high degree of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. bipm.org [bipm.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
Comparative Guide to the Cross-Reactivity Potential of 1-Boc-4-(2-nitrophenyl)piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the synthetic intermediate, 1-Boc-4-(2-nitrophenyl)piperazine. Given the prevalence of the piperazine scaffold in biologically active molecules, understanding the potential for off-target interactions of its synthetic precursors is crucial for robust drug development programs. This document outlines potential biological targets based on structurally similar compounds, offers detailed experimental protocols for assessing cross-reactivity, and provides visualizations to aid in experimental design.
Introduction to this compound and its Cross-Reactivity Potential
This compound is a chemical intermediate widely used in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry. The piperazine ring is a well-known "privileged scaffold," found in numerous FDA-approved drugs targeting a wide range of biological receptors and enzymes. The presence of the 2-nitrophenyl group can also influence the electronic and steric properties of the molecule, potentially leading to unforeseen interactions with biological macromolecules.
While direct cross-reactivity studies on this specific intermediate are not extensively documented in publicly available literature, the known biological activities of structurally related nitrophenylpiperazine derivatives suggest potential for interactions with various biological targets. This guide provides a framework for assessing such potential cross-reactivity.
Comparison with Structurally Similar Compounds
The following table summarizes the known biological activities of compounds structurally related to this compound. This information can be used to infer potential cross-reactivity and to design appropriate screening panels.
| Compound/Scaffold | Known Biological Target(s)/Activity | Potential for Cross-Reactivity |
| Nitrophenylpiperazine Derivatives | Tyrosinase inhibitors.[1] | The nitrophenylpiperazine core has demonstrated inhibitory activity against tyrosinase, suggesting that this compound could potentially interact with this enzyme or other oxidoreductases. |
| Arylpiperazines | G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, ion channels. | The arylpiperazine motif is a common pharmacophore for a wide range of CNS targets. This suggests a potential for off-target binding to various GPCRs and ion channels. |
| Nitroaromatic Compounds | Can undergo enzymatic reduction in biological systems, potentially leading to interactions with reductases and other enzymes involved in cellular redox processes.[2][3] | The nitro group may be a substrate for various nitroreductases, which could lead to metabolic liabilities or off-target effects. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound or its derivatives, a tiered screening approach is recommended. This typically involves initial broad screening against a panel of receptors and enzymes, followed by more detailed mechanistic studies for any identified "hits."
Experimental Workflow for Cross-Reactivity Screening
Detailed Methodologies
1. Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes/receptors, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of a specific enzyme.
-
Materials:
-
Purified enzyme (e.g., tyrosinase).
-
Enzyme substrate (e.g., L-DOPA for tyrosinase).
-
Test compound (this compound).
-
Assay buffer (e.g., phosphate buffer at optimal pH for the enzyme).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50 value).
-
Potential Signaling Pathway Interaction
Given that arylpiperazines are known to interact with GPCRs, it is plausible that this compound or its derivatives could modulate GPCR signaling pathways. The following diagram illustrates a generic G-protein coupled receptor signaling cascade.
Conclusion
While this compound is primarily a synthetic intermediate, its structural similarity to known biologically active molecules warrants a careful evaluation of its potential for cross-reactivity, especially in the context of drug development. The comparison with related compounds and the provided experimental protocols offer a robust framework for researchers to assess and mitigate the risks of off-target effects, ultimately contributing to the development of safer and more selective therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-4-(2-nitrophenyl)piperazine: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-4-(2-nitrophenyl)piperazine, ensuring that operational and disposal plans are executed with precision and care.
Core Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). The following summary table outlines critical safety information based on available SDS documentation.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields (or goggles), protective gloves (e.g., Nitrile rubber), lab coat, and in cases of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1][3][4] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] | |
| Incompatible Materials | Strong oxidizing agents.[3] | |
| Spill Response | Sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[3] Ensure adequate ventilation and wear appropriate PPE.[5] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[1][6] Do not allow the product to enter drains.[5] The following step-by-step guide outlines the general procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the container is properly labeled with the chemical name, "Hazardous Waste," and any other labels required by your institution's Environmental Health and Safety (EHS) department.
-
-
Collection and Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Disclaimer: This guide is intended for informational purposes and is based on generally available safety information. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for this compound before handling and disposal.
References
Essential Safety and Operational Guide for Handling 1-Boc-4-(2-nitrophenyl)piperazine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 1-Boc-4-(2-nitrophenyl)piperazine, a key reagent in various synthetic applications. Adherence to these protocols is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is mandatory to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are required to protect against splashes.[1][2] A face shield should be worn over safety glasses for added protection.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[4] For prolonged contact, consult the glove manufacturer's resistance guide. Gloves must be inspected before use and disposed of after.[1] |
| Body Protection | Laboratory Coat or Coveralls | A buttoned lab coat or chemical-resistant coveralls should be worn to provide a barrier against accidental skin contact.[5] |
| Respiratory Protection | Air-Purifying Respirator | All handling should occur in a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8] |
Operational Plan: Safe Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Verify that the chemical fume hood is functioning correctly.[7]
-
The work area within the fume hood should be clean and uncluttered.[4]
2. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within the designated area of the fume hood to minimize inhalation exposure.[7]
-
Use anti-static measures when handling the powder to prevent dust formation.
3. Dissolving:
-
When preparing a solution, add the solvent to the vial containing the compound and gently swirl or sonicate to dissolve.[4]
4. Transfer:
-
Use a clean, dry pipette or syringe for transferring solutions.[4]
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound.[1][4]
-
Clean all equipment and the work area.[4]
-
Decontaminate surfaces that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure personnel safety.
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this waste stream with other incompatible waste.[4]
-
-
Disposal Method:
Experimental Protocol: Safe Handling Workflow
Below is a step-by-step methodology for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
